MS049
Description
Properties
IUPAC Name |
N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOJWAYLSJLULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCC(CC1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MS049 mechanism of action in transcriptional regulation
An In-depth Technical Guide to the Mechanism of Action of MS049 in Transcriptional Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent, selective, and cell-active chemical probe designed for the study of epigenetic regulation.[1][2] It functions as a dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1) and Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] These enzymes play a crucial role in transcriptional regulation by catalyzing the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[4][5][6] The dysregulation of PRMTs has been implicated in various human diseases, making them important targets for therapeutic development.[2][4] this compound, along with its inactive enantiomer MS049N which serves as a negative control, provides an invaluable tool for dissecting the specific biological functions of PRMT4 and PRMT6 in health and disease.[2]
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the methyltransferase activity of PRMT4 and PRMT6.[2][4] Type I PRMTs, which include PRMT4 and PRMT6, transfer methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues, resulting in asymmetrically dimethylated arginine.[2] This post-translational modification alters the structure and function of substrate proteins, thereby influencing protein-protein interactions, protein-nucleic acid interactions, and ultimately, gene expression.[2][6]
PRMT4 is a key transcriptional coactivator that methylates proteins such as histone H3 at arginine 2 (H3R2), Med12 (a subunit of the Mediator complex), and CBP/p300.[1][5] These methylation events are generally associated with transcriptional activation.[5][6]
This compound occupies the active site of PRMT4 and PRMT6, preventing the binding of substrates and the subsequent transfer of methyl groups. By inhibiting these enzymes, this compound leads to a concentration-dependent reduction in the asymmetric dimethylation of their key cellular substrates. This blockade of a critical activating epigenetic mark allows researchers to probe the downstream consequences on gene transcription and cellular phenotypes.
Data Presentation: Potency and Selectivity
The efficacy and specificity of this compound have been quantified through various biochemical and cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Enzyme Class | Notes |
| PRMT4 | 34 ± 10 | Type I PRMT | Potent inhibition.[2][3] |
| PRMT6 | 43 ± 7 | Type I PRMT | Potent inhibition.[2][3] |
| PRMT8 | 1,600 | Type I PRMT | >30-fold selectivity over PRMT8.[3][7] |
| PRMT1 | >13,000 | Type I PRMT | >300-fold selectivity over PRMT1.[3][7] |
| PRMT3 | >22,000 | Type I PRMT | >300-fold selectivity over PRMT3.[3][7] |
| PRMT5 | No Inhibition | Type II PRMT | Highly selective against Type II PRMTs.[4][7] |
| PRMT7 | No Inhibition | Type III PRMT | Highly selective against Type III PRMTs.[4][7] |
Data compiled from multiple sources.[2][3][4][7] this compound shows excellent selectivity for PRMT4/6 over other protein arginine methyltransferases.
Table 2: Cellular Activity of this compound in HEK293 Cells
| Cellular Mark / Endpoint | IC50 (µM) | Assay Duration | Notes |
| H3R2me2a Reduction | 0.97 ± 0.05 | 20 hours | Demonstrates target engagement on a core histone substrate.[1][3] |
| Med12-Rme2a Reduction | 1.4 ± 0.1 | 72 hours | Shows inhibition of a key non-histone transcriptional co-regulator.[1] |
| Cell Growth | Not Toxic | 72 hours | This compound does not affect the growth of HEK293 cells at effective concentrations.[1][5] |
Data from studies in HEK293 cells.[1][3][5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Biochemical PRMT Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of PRMT4 and PRMT6.
-
Objective: To determine the IC50 value of this compound against recombinant PRMT enzymes.
-
Materials:
-
Recombinant human PRMT4 or PRMT6 enzyme.
-
Histone H3 peptide (or other suitable substrate).
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM) as the methyl donor.
-
This compound and DMSO (vehicle control).
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA).
-
Scintillation cocktail and microplates (e.g., phosphocellulose filter plates).
-
-
Protocol:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer.
-
In a 96-well plate, combine the PRMT enzyme, the histone H3 peptide substrate, and the diluted this compound or DMSO control.
-
Initiate the methylation reaction by adding [3H]-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled peptide substrate.
-
Wash the plate multiple times to remove unincorporated [3H]-SAM.
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the inhibition data against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay via Western Blot
This assay confirms that this compound can enter cells and inhibit the methylation of its intended targets.
-
Objective: To measure the concentration-dependent reduction of specific arginine methylation marks (e.g., H3R2me2a, Med12-Rme2a) in cells treated with this compound.
-
Materials:
-
HEK293 cells or another suitable cell line.
-
Cell culture medium and reagents.
-
This compound and DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-H3R2me2a, anti-Med12-Rme2a, anti-total Histone H3, anti-total Med12.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and Western blot imaging system.
-
-
Protocol:
-
Seed HEK293 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO vehicle for a specified duration (e.g., 20 to 72 hours).[1]
-
Harvest the cells and lyse them using lysis buffer to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the methylated mark (e.g., anti-H3R2me2a) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for the corresponding total protein (e.g., anti-total Histone H3) or run a parallel gel.
-
Quantify the band intensities to determine the relative reduction in the methylation mark at each this compound concentration.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | PRMT4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Transcriptional regulation by methyltransferases and their role in the heart: highlighting novel emerging functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
The Role of MS049 in Epigenetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS049 is a potent and selective small molecule inhibitor with a significant role in the field of epigenetics. It functions as a dual inhibitor of two key enzymes: Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), and Protein Arginine Methyltransferase 6 (PRMT6).[1][2] These enzymes are critical regulators of gene expression through the methylation of arginine residues on histone and non-histone proteins. Dysregulation of PRMT4 and PRMT6 has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and the experimental protocols used for its characterization.
Core Function and Mechanism of Action
This compound is a cell-active inhibitor that demonstrates high potency against both PRMT4 and PRMT6.[1] Its mechanism of action has been determined to be noncompetitive with respect to both the methyl donor, S-adenosyl-L-methionine (SAM), and the peptide substrate. This suggests that this compound binds to a site on the enzymes distinct from the active site, inducing a conformational change that inhibits their catalytic activity.
A crucial tool for studying the specific effects of this compound is its corresponding negative control, MS049N. MS049N is a structurally similar analog that is inactive in both biochemical and cellular assays, allowing researchers to distinguish the on-target effects of this compound from any potential off-target activities.[1]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key potency and selectivity data.
| Target Enzyme | Biochemical IC50 (nM) | Reference |
| PRMT4 | 34 | [3] |
| PRMT6 | 43 | [3] |
| Cellular Target | Cellular IC50 (µM) | Cell Line | Reference |
| H3R2me2a reduction | 0.97 | HEK293 | [3] |
| Med12-Rme2a reduction | 1.4 | HEK293 | [3] |
Signaling Pathways and Experimental Workflows
The inhibition of PRMT4 and PRMT6 by this compound has downstream effects on various cellular signaling pathways. PRMT4 is a key coactivator for nuclear receptors and is involved in transcriptional activation, while PRMT6 is known to methylate histone H3 at arginine 2 (H3R2), a mark associated with transcriptional repression. By inhibiting these enzymes, this compound can modulate gene expression programs involved in cell proliferation, differentiation, and oncogenesis.
Experimental Protocols
Biochemical Assays for PRMT Inhibition
1. Scintillation Proximity Assay (SPA) for PRMT4 Activity
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a biotinylated histone H3 peptide substrate.
-
Materials:
-
Recombinant human PRMT4 enzyme
-
Biotinylated histone H3 (1-25) peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
This compound inhibitor (and MS049N control)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT)
-
Streptavidin-coated SPA beads
-
384-well microplates
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add PRMT4 enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the methylation reaction by adding a mixture of the biotinylated histone H3 peptide and [³H]-SAM.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop buffer containing unlabeled SAM and streptavidin-coated SPA beads.
-
Incubate for 30 minutes to allow the biotinylated peptide to bind to the SPA beads.
-
Measure the scintillation signal using a microplate scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Filter Binding Assay for PRMT6 Activity
This assay measures the incorporation of a radiolabeled methyl group into a substrate, which is then captured on a filter membrane.
-
Materials:
-
Recombinant human PRMT6 enzyme
-
Histone H3 substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
This compound inhibitor (and MS049N control)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a reaction tube, combine PRMT6 enzyme, histone H3 substrate, and the serially diluted this compound or vehicle control.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose filter paper.
-
Wash the filter paper multiple times with TCA to remove unincorporated [³H]-SAM.
-
Dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value as described for the SPA assay.
-
Cellular Assays for Histone and Non-Histone Methylation
Western Blot Analysis of Histone and Non-Histone Protein Methylation in HEK293 Cells
This method is used to detect the levels of specific arginine methylation marks on histone H3 and the non-histone protein Med12 in cells treated with this compound.
-
Materials:
-
HEK299 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (and MS049N control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3R2me2a, anti-Med12-Rme2a, anti-total Histone H3, anti-total Med12, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Culture and Treatment:
-
Plate HEK293 cells in appropriate culture dishes and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of this compound or MS049N for a specified duration (e.g., 48-72 hours). Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them on ice using lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-H3R2me2a, anti-total Histone H3) overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again extensively with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of methylated proteins to the total protein levels (e.g., H3R2me2a to total H3) and the loading control.
-
Calculate the cellular IC50 value by plotting the percentage of methylation reduction against the logarithm of the this compound concentration.
-
-
Conclusion
This compound is a valuable chemical probe for elucidating the biological functions of PRMT4 and PRMT6. Its potency, selectivity, and cell activity make it an essential tool for researchers in epigenetics and drug discovery. The detailed experimental protocols provided in this guide offer a framework for the characterization of this compound and other potential PRMT inhibitors, facilitating further investigation into the therapeutic potential of targeting arginine methylation in various diseases.
References
MS049: A Technical Guide to a Dual Chemical Probe for PRMT4 and PRMT6
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS049 is a potent and selective chemical probe for Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1) and Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3][4][5][6][7][8] As a cell-active dual inhibitor, this compound serves as a critical tool for elucidating the biological functions and therapeutic potential of these two type I protein arginine methyltransferases.[1][3][4][5] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and a summary of the signaling pathways it perturbs. A negative control compound, MS049N, which is inactive in biochemical and cellular assays, is also available for rigorous chemical biology studies.[3][4]
Quantitative Data
The following tables summarize the in vitro potency and cellular activity of this compound against a panel of protein arginine methyltransferases.
Table 1: In Vitro Inhibitory Activity of this compound against PRMTs
| Target | IC50 (nM) |
| PRMT4 | 34[1][2][7][8][9] |
| PRMT6 | 43[1][2][7][8][9] |
| PRMT1 | >13,000[9] |
| PRMT3 | >22,000[9] |
| PRMT8 | 1,600[9] |
| PRMT5 | No Inhibition |
| PRMT7 | No Inhibition |
Table 2: Cellular Activity of this compound in HEK293 Cells
| Cellular Marker | IC50 (µM) |
| H3R2me2a | 0.97[1][7][8][9] |
| Med12-Rme2a | 1.4[1][7] |
Experimental Protocols
Biochemical Scintillation Proximity Assay (SPA) for PRMT Activity
This protocol is adapted from the methods used in the initial characterization of this compound.
Materials:
-
Recombinant human PRMT4 or PRMT6
-
Peptide substrate (e.g., Histone H3 peptide for PRMT4, a custom peptide for PRMT6)
-
S-[³H-methyl]-adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20)
-
This compound and control compounds dissolved in DMSO
-
SPA beads (e.g., PVT-based, streptavidin-coated)
-
96-well or 384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing PRMT enzyme, biotinylated peptide substrate, and assay buffer.
-
Add this compound or control compound at various concentrations. The final DMSO concentration should be kept constant (e.g., <1%).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an excess of cold, non-radiolabeled SAM.
-
Add SPA beads to the reaction mixture and incubate to allow the biotinylated peptide to bind.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Assay for Histone and Non-Histone Protein Methylation
This protocol describes the assessment of this compound's effect on endogenous protein methylation in a cellular context.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and negative control (MS049N) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies specific for the methylated protein of interest (e.g., anti-H3R2me2a, anti-Med12me2a) and total protein as a loading control (e.g., anti-H3, anti-Med12)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed HEK293 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or MS049N for a specified duration (e.g., 20-72 hours).[7]
-
Wash the cells with PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the methylated protein levels to the total protein levels.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity and thermodynamics of this compound to PRMT4 and PRMT6.
Materials:
-
Purified PRMT4 or PRMT6
-
This compound
-
ITC buffer (dialysis buffer for the protein, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the purified protein against the ITC buffer. Dissolve this compound in the final dialysis buffer.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the protein solution while monitoring the heat change.
-
Analyze the resulting data to determine the binding constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the thermal stabilization of PRMT4 and PRMT6 upon binding of this compound.
Materials:
-
Purified PRMT4 or PRMT6
-
This compound
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument
Procedure:
-
Prepare a mixture of the protein and the fluorescent dye in the DSF buffer.
-
Add this compound or a vehicle control to the mixture.
-
Place the samples in a real-time PCR instrument.
-
Increase the temperature in a stepwise manner (e.g., from 25°C to 95°C) and monitor the fluorescence at each step.
-
The melting temperature (Tm) is the temperature at which the protein unfolds, resulting in an increase in fluorescence.
-
Determine the shift in Tm (ΔTm) in the presence of this compound as an indicator of target engagement and stabilization.
Signaling Pathways and Experimental Workflows
PRMT4 (CARM1) Signaling Pathway
PRMT4 is a transcriptional coactivator that methylates histone H3 at arginine 17 (H3R17) and other non-histone proteins, leading to transcriptional activation. It plays a crucial role in various cellular processes, including cell proliferation and differentiation.
Caption: PRMT4 signaling pathway in transcriptional activation.
PRMT6 Signaling Pathway
PRMT6 is involved in transcriptional repression and has been implicated in cancer by methylating histone H3 at arginine 2 (H3R2) and various non-histone proteins, thereby influencing cell cycle and DNA repair pathways.
Caption: PRMT6 signaling pathway in transcriptional regulation and cancer.
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for characterizing a chemical probe like this compound.
Caption: Workflow for the characterization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Selective, and Cell-Active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Protein arginine methyltransferase 6 is a novel substrate of protein arginine methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PRMT4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 9. caymanchem.com [caymanchem.com]
Investigating the Cellular Targets of MS049: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS049 is a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), and Protein Arginine Methyltransferase 6 (PRMT6). This document provides a comprehensive technical overview of the cellular targets of this compound, including its binding affinities, cellular effects, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.
Introduction
Protein arginine methylation is a critical post-translational modification that plays a pivotal role in regulating numerous cellular processes, including signal transduction, gene transcription, and RNA processing.[1][2] The protein arginine methyltransferase (PRMT) family of enzymes catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins.[1][2] Dysregulation of PRMT activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[3]
This compound has emerged as a valuable chemical probe for elucidating the biological functions of PRMT4 and PRMT6.[3] It exhibits high potency and selectivity for these two type I PRMTs, enabling the specific investigation of their roles in cellular pathways.[3] This guide summarizes the current knowledge of this compound's cellular targets and provides the necessary technical details for its application in research.
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been characterized through both biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target | IC50 (nM) | Assay Type |
| PRMT4 (CARM1) | 34 | Biochemical |
| PRMT6 | 43 | Biochemical |
| PRMT1 | >13,000 | Biochemical |
| PRMT3 | >22,000 | Biochemical |
| PRMT8 | 1,600 | Biochemical |
| PRMT5 | No Inhibition | Biochemical |
| PRMT7 | No Inhibition | Biochemical |
Table 1: Biochemical Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of protein arginine methyltransferases.
| Cellular Effect | IC50 (µM) | Cell Line |
| Reduction of H3R2me2a | 0.97 | HEK293 |
| Reduction of Med12-Rme2a | 1.4 | HEK293 |
Table 2: Cellular Activity of this compound. This table presents the IC50 values for the reduction of specific asymmetric dimethylarginine marks in human embryonic kidney (HEK293) cells following treatment with this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular targets of this compound.
PRMT4 and PRMT6 Biochemical Inhibition Assay (Scintillation Proximity Assay)
This protocol describes a scintillation proximity assay (SPA) to determine the in vitro inhibitory activity of this compound against PRMT4 and PRMT6.[4][5]
Materials:
-
Recombinant human PRMT4 and PRMT6 enzymes
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
Biotinylated histone H3 peptide (substrate for PRMT4)
-
Biotinylated histone H4 peptide (substrate for PRMT6)
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 8.0), 0.005% Tween-20, 5 µg/mL BSA, and 1 mM TCEP
-
Streptavidin-coated SPA beads
-
Quenching Buffer: 100 mM MES, pH 6.5
-
384-well microtiter plates
Procedure:
-
Prepare serial dilutions of this compound in 10% DMSO.
-
In a 384-well plate, add 2 µL of the this compound dilutions. For control wells, add 2 µL of 10% DMSO.
-
Add 10 µL of the enzyme mixture (PRMT4 or PRMT6 in assay buffer) to each well.
-
Mix the plate at 625 rpm for 1 minute using a plate mixer.
-
Add 10 µL of the substrate mixture containing the respective biotinylated histone peptide and ³H-SAM in assay buffer.
-
Incubate the reaction at room temperature for the desired time (e.g., 1 hour).
-
Stop the reaction by adding 60 µL of quenching buffer containing 0.2 mg of streptavidin-conjugated SPA beads.
-
Mix the plate again at 625 rpm for 1 minute and incubate for 1 hour at room temperature to allow the biotinylated peptide to bind to the beads.
-
Measure the scintillation signal using a microplate scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone and Non-Histone Protein Methylation Assay (Western Blot)
This protocol details the western blot analysis to measure the levels of asymmetric dimethylarginine marks on histone H3 (H3R2me2a) and Mediator complex subunit 12 (Med12-Rme2a) in cells treated with this compound.
Materials:
-
HEK293 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-asymmetric dimethylarginine H3R2 (anti-H3R2me2a)
-
Rabbit anti-asymmetric dimethylarginine Med12 (anti-Med12-Rme2a)
-
Mouse or rabbit anti-total H3 (loading control)
-
Mouse or rabbit anti-total Med12 (loading control)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed HEK293 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 48-72 hours).
-
Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-H3R2me2a or anti-Med12-Rme2a, and a loading control antibody) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of H3R2me2a and Med12-Rme2a to the respective loading controls.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by this compound and the workflows of the key experimental protocols.
Caption: Signaling pathways modulated by this compound through inhibition of PRMT4 and PRMT6.
Caption: Workflow for the Scintillation Proximity Assay (SPA) to measure PRMT inhibition.
Caption: Workflow for Western Blot analysis of cellular protein methylation.
Discussion
This compound serves as a critical tool for dissecting the roles of PRMT4 and PRMT6 in cellular physiology and disease. Its high potency and selectivity allow for the confident attribution of observed effects to the inhibition of these specific enzymes. The quantitative data presented herein demonstrates its efficacy in both biochemical and cellular contexts.
The inhibition of PRMT4 and PRMT6 by this compound leads to a reduction in the asymmetric dimethylation of key histone and non-histone proteins. For example, the decreased methylation of Histone H3 at Arginine 2 (H3R2me2a) is a direct consequence of PRMT6 inhibition and is known to impact transcriptional regulation.[6][7] Similarly, the reduction of asymmetrically dimethylated MED12, a component of the Mediator complex, points to the role of PRMT4 in regulating gene expression.
The signaling pathways affected by this compound are central to cellular function. PRMT4 and PRMT6 are known to act as transcriptional coactivators, influencing the expression of a wide range of genes.[3][8] Furthermore, PRMT6 has been identified as a coactivator of the NF-κB pathway, a critical regulator of inflammation and cell survival.[9] By inhibiting these enzymes, this compound can modulate these fundamental signaling cascades.
Conclusion
This compound is a potent and selective dual inhibitor of PRMT4 and PRMT6, making it an invaluable probe for studying the biological functions of these enzymes. This guide has provided a comprehensive overview of its cellular targets, quantitative activity, and the experimental protocols required for its use in research. The detailed information and visual workflows presented here are intended to facilitate the design and execution of experiments aimed at further elucidating the roles of PRMT4 and PRMT6 in health and disease, and to support the development of novel therapeutics targeting these enzymes.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. probiologists.com [probiologists.com]
- 3. Research progress on PRMTs involved in epigenetic modification and tumour signalling pathway regulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scintillation Proximity Assay of Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scintillation proximity assay of arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure, Activity and Function of the Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 9. A gain-of-function mouse model identifies PRMT6 as a NF-κB coactivator - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of MS049 on Protein-Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS049 is a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1) and PRMT6. Arginine methylation is a critical post-translational modification that modulates a vast array of cellular processes, including signal transduction, transcriptional regulation, and DNA repair, primarily by influencing protein-protein and protein-nucleic acid interactions. By inhibiting PRMT4 and PRMT6, this compound serves as a powerful chemical probe to dissect the functional roles of these enzymes and as a potential starting point for therapeutic development. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on protein-protein interactions, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Introduction to this compound
This compound is a cell-active small molecule that exhibits high potency and selectivity for PRMT4 and PRMT6 over other protein methyltransferases.[1][2][3][4][5] Arginine methylation, catalyzed by PRMTs, can alter the structure and charge of proteins, thereby affecting their binding affinities for other proteins.[6] Type I PRMTs, including PRMT4 and PRMT6, catalyze the formation of asymmetric dimethylarginine (ADMA).[6] The addition of these methyl groups can either promote or inhibit protein-protein interactions, making the enzymatic activity of PRMTs a critical regulatory node in cellular signaling.
Quantitative Data on this compound Activity
The efficacy of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its inhibitory activity.
| Target | IC50 (in vitro) | Reference(s) |
| PRMT4 | 34 nM | [1][3][4][5] |
| PRMT6 | 43 nM | [1][3][4][5] |
| PRMT1 | >13 µM | [3] |
| PRMT3 | >22 µM | [3] |
| PRMT8 | 1.6 µM | [3] |
| Table 1: In vitro inhibitory activity of this compound against various PRMTs. |
| Cellular Target/Marker | IC50 (cellular) | Cell Line | Reference(s) |
| H3R2me2a | 0.97 µM | HEK293 | [1][3][4] |
| Med12-Rme2a | 1.4 µM | HEK293 | [1][4] |
| Table 2: Cellular inhibitory activity of this compound. |
Mechanism of Action of this compound
Studies have shown that this compound acts as a noncompetitive inhibitor with respect to both the methyl donor, S-adenosylmethionine (SAM), and the peptide substrate.[6] This suggests that this compound does not bind to the active site of the enzyme in a way that directly competes with either SAM or the protein substrate.
Mechanism of this compound Inhibition.
Impact of this compound on Key Protein-Protein Interactions
The inhibition of PRMT4 and PRMT6 by this compound has been shown to modulate critical protein-protein interactions involved in transcriptional regulation and cellular stress responses.
The PRMT4-RUNX1-DPF2 Axis in Transcriptional Regulation
PRMT4 methylates the transcription factor RUNX1, a key regulator of hematopoiesis. This methylation event is crucial for the recruitment of the DPF2-containing repressor complex to the promoter of target genes, such as miR-223. By inhibiting PRMT4, this compound can prevent the methylation of RUNX1, thereby disrupting the RUNX1-DPF2 interaction and leading to the derepression of target genes.
This compound disrupts the PRMT4-RUNX1-DPF2 repressor complex.
PRMT6-mediated p62 Phase Separation in Autophagy
PRMT6 has been shown to asymmetrically dimethylate the autophagy receptor p62 (also known as SQSTM1). This methylation promotes the liquid-liquid phase separation of p62, a process crucial for the formation of p62 bodies that sequester ubiquitinated cargo for autophagic degradation. The use of this compound has demonstrated that inhibiting PRMT6 can attenuate p62 phase separation, highlighting a role for arginine methylation in this process.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. In vitro Reconstitution of Phase-separated p62 Bodies on the Arp2/3-derived Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epigentek.com [epigentek.com]
- 5. origene.com [origene.com]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Unraveling the Selectivity Profile of MS049: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of MS049, a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] This document details the quantitative inhibitory activity of this compound, outlines the experimental methodologies used to determine its selectivity, and visualizes the key signaling pathways and experimental workflows.
Core Data Presentation: Inhibitory Potency and Selectivity of this compound
This compound demonstrates high potency against its primary targets, PRMT4 and PRMT6, with IC50 values in the low nanomolar range.[1][2][3] Its selectivity has been rigorously evaluated against other protein arginine methyltransferases (PRMTs) and a broader panel of epigenetic and non-epigenetic targets, revealing a highly specific inhibition profile.
| Target | IC50 (nM) | Fold Selectivity (vs. PRMT4) | Fold Selectivity (vs. PRMT6) |
| PRMT4 | 34 | - | ~1.3x |
| PRMT6 | 43 | ~1.3x | - |
| PRMT1 | >13,000 | >382x | >302x |
| PRMT3 | >22,000 | >647x | >511x |
| PRMT8 | 1,600 | ~47x | ~37x |
| PRMT5 (Type II) | No Inhibition | - | - |
| PRMT7 (Type III) | No Inhibition | - | - |
Table 1: In vitro inhibitory activity of this compound against a panel of Protein Arginine Methyltransferases. Data compiled from multiple sources.[2][3]
This compound exhibits excellent selectivity for PRMT4 and PRMT6 over other Type I PRMTs, with greater than 300-fold selectivity against PRMT1 and PRMT3, and over 30-fold selectivity against PRMT8. Importantly, this compound shows no inhibitory activity against Type II (PRMT5) and Type III (PRMT7) PRMTs, nor against a wider panel of methyltransferases and non-epigenetic targets at concentrations up to 50 μM.[1][2][3] A structurally similar but inactive compound, MS049N, is available as a negative control for cellular studies.[2][3]
In cellular assays using HEK293 cells, this compound effectively reduces the levels of asymmetric dimethylation of MED12 (a PRMT4 substrate) and histone H3 at arginine 2 (H3R2me2a), a mark associated with PRMT6 activity.[1][4][5]
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to characterize the selectivity profile of this compound.
Biochemical PRMT Inhibition Assay
This assay quantifies the ability of an inhibitor to block the methyltransferase activity of a specific PRMT enzyme.
-
Reaction Setup: Prepare a reaction mixture containing the purified PRMT enzyme (e.g., PRMT4 or PRMT6), a methyl-accepting substrate (e.g., a histone peptide), and the methyl donor S-adenosyl-L-methionine (SAM), often radiolabeled ([³H]-SAM).
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and detect the amount of methylated product. For radiometric assays, this often involves capturing the methylated peptide on a filter membrane and quantifying the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand (this compound) to a macromolecule (PRMT enzyme), providing thermodynamic parameters of the interaction.
-
Sample Preparation: Prepare solutions of the purified PRMT enzyme in a buffer and this compound in the same matched buffer to minimize heats of dilution.
-
Instrument Setup: Load the PRMT solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of this compound into the sample cell while monitoring the heat released or absorbed.
-
Data Acquisition: The instrument records the power required to maintain a zero temperature difference between the sample and reference cells, generating a thermogram.
-
Data Analysis: Integrate the peaks in the thermogram to determine the heat change per injection. Plot these values against the molar ratio of ligand to protein and fit the data to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, assesses the effect of ligand binding on the thermal stability of a protein.
-
Reaction Setup: Prepare a mixture of the purified PRMT enzyme and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Ligand Addition: Add this compound or a vehicle control to the protein-dye mixture.
-
Thermal Denaturation: Gradually increase the temperature of the samples in a real-time PCR instrument, monitoring the fluorescence at each temperature increment.
-
Data Acquisition: As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence. A melting curve of fluorescence versus temperature is generated.
-
Data Analysis: The midpoint of the unfolding transition, the melting temperature (Tm), is determined. A shift in Tm in the presence of the ligand indicates binding and stabilization.
Western Blotting for Histone Modifications
This technique is used to detect specific post-translational modifications of histones, such as arginine methylation, in cellular extracts.
-
Cell Lysis: Treat cultured cells (e.g., HEK293) with varying concentrations of this compound. Harvest the cells and extract proteins, often through acid extraction for histones.
-
Protein Quantification: Determine the protein concentration of the extracts to ensure equal loading.
-
SDS-PAGE: Separate the protein extracts by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3R2me2a).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the light signal on X-ray film or with a digital imager to visualize the bands corresponding to the modified histone. The intensity of the bands reflects the level of the histone mark.
Mandatory Visualizations
The following diagrams illustrate the signaling context of this compound's targets and the workflow for its selectivity profiling.
Caption: Simplified signaling pathway of PRMT4 and PRMT6, targets of this compound.
Caption: Experimental workflow for determining the selectivity profile of this compound.
References
- 1. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
- 2. unchainedlabs.com [unchainedlabs.com]
- 3. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Preliminary Studies on MS049 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS049 is a potent and selective, cell-active dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1) and Protein Arginine Methyltransferase 6 (PRMT6).[1][2] PRMTs are a family of enzymes that catalyze the transfer of methyl groups to arginine residues within proteins, a post-translational modification crucial for regulating various cellular processes, including signal transduction, gene transcription, and DNA repair. Dysregulation of PRMT activity has been implicated in the pathogenesis of numerous diseases, including cancer.[2] PRMT4 and PRMT6 are type I PRMTs that catalyze the formation of asymmetric dimethylarginine.[2] Overexpression of PRMT4 has been linked to acute myeloid leukemia (AML), as well as breast, prostate, lung, and colorectal cancers.[2] Similarly, PRMT6 is overexpressed in melanoma, bladder, lung, and prostate cancers.[2] This technical guide provides a comprehensive overview of the preliminary studies of this compound, focusing on its mechanism of action, its effects in cellular assays, and detailed protocols for its investigation in cancer cell lines.
Mechanism of Action
This compound acts as a chemical probe to investigate the biological functions of PRMT4 and PRMT6.[3] It competitively inhibits the binding of the methyl donor S-adenosyl-L-methionine (SAM) to the catalytic domain of PRMT4 and PRMT6, thereby preventing the methylation of their respective protein substrates.
Data Presentation
Biochemical and Cellular Activity of this compound
The following tables summarize the quantitative data on the inhibitory activity of this compound from biochemical and cellular assays.
| Target | Assay Type | IC50 (nM) | Reference |
| PRMT4 | Biochemical | 34 | [3] |
| PRMT6 | Biochemical | 43 | [3] |
| PRMT1 | Biochemical | >13,000 | [4] |
| PRMT3 | Biochemical | >22,000 | [4] |
| PRMT8 | Biochemical | 1,600 | [3] |
| Cellular Target/Process | Cell Line | Assay Type | IC50 (µM) | Reference |
| H3R2me2a Reduction | HEK293 | Western Blot | 0.97 | [3] |
| Med12-Rme2a Reduction | HEK293 | Western Blot | 1.4 | [1][3] |
Effect of this compound on Cancer Cell Proliferation
Preliminary studies on the anti-proliferative effects of this compound in a panel of triple-negative breast cancer (TNBC) cell lines showed no significant activity.[5] This is in contrast to the broad-spectrum type I PRMT inhibitor MS023, which demonstrated growth-inhibitory properties in the same study.[5]
Signaling Pathway
The following diagram illustrates the established signaling pathway inhibited by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for detecting and quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound (including untreated controls).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution using flow cytometry.
Materials:
-
Cancer cell line treated with this compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for longer).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will allow for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This protocol is for detecting changes in protein methylation or the expression of proteins involved in signaling pathways affected by this compound.
Materials:
-
Cancer cell lysates (from cells treated with this compound)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3R2me2a, anti-Med12-Rme2a, anti-PRMT4, anti-PRMT6, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
Conclusion
This compound is a valuable chemical probe for elucidating the specific roles of PRMT4 and PRMT6 in cellular processes. While it demonstrates potent and selective inhibition of its targets in biochemical and cellular methylation assays, preliminary data suggests it may not have a direct anti-proliferative effect on all cancer cell types, such as TNBC. Further research is warranted to explore the effects of this compound in a broader range of cancer cell lines and to investigate its potential in combination with other therapeutic agents. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to conduct these important preclinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. PRMT inhibition induces a viral mimicry response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: MS049 as a Dual Inhibitor of PRMT4 and PRMT6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS049 is a potent, selective, and cell-active small molecule inhibitor that dually targets Protein Arginine Methyltransferase 4 (PRMT4) and Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] These enzymes are type I PRMTs that catalyze the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[1] Dysregulation of PRMT4 and PRMT6 has been implicated in various diseases, making them key targets for therapeutic research.[3][4] this compound serves as an invaluable chemical probe for investigating the biological functions of PRMT4 and PRMT6 in cellular processes.[1][5] A structurally similar but inactive compound, MS049N, is available as a negative control for experiments.[1][6]
Mechanism of Action
Protein arginine methyltransferases (PRMTs) play a crucial role in regulating gene expression, RNA processing, and DNA repair by methylating arginine residues on key protein substrates.[1][7] PRMT4 (also known as CARM1) and PRMT6 methylate substrates such as histone H3 at arginine 2 (H3R2) and the Mediator complex subunit MED12.[2][3][4] This post-translational modification alters protein function and interactions. This compound acts as a competitive inhibitor, occupying the arginine-binding pocket of PRMT4 and PRMT6, thereby preventing the methylation of their respective substrates.[1] This inhibition leads to a reduction in specific methylation marks, such as asymmetric dimethylation of MED12 (Med12-Rme2a) and histone H3 (H3R2me2a), which can be monitored as cellular biomarkers of target engagement.[2][4][8]
Caption: Mechanism of this compound action on PRMT4 and PRMT6 signaling.
Data Summary
This compound exhibits high potency in biochemical assays and effectively engages its targets in cellular models.
Table 1: Biochemical Potency of this compound
| Target | IC₅₀ (nM) | Selectivity vs. Other PRMTs |
|---|---|---|
| PRMT4 | 34 ± 10 | >300-fold vs. PRMT1, PRMT3 |
| PRMT6 | 43 ± 7 | >30-fold vs. PRMT8 |
| PRMT1 | >13,000 | - |
| PRMT3 | >22,000 | - |
| PRMT8 | 1,600 | - |
| PRMT5 | No Inhibition | - |
| PRMT7 | No Inhibition | - |
Data sourced from multiple references.[1][2][3][9][10]
Table 2: Cellular Activity of this compound in HEK293 Cells
| Cellular Marker | Treatment Time | Cellular IC₅₀ (µM) |
|---|---|---|
| H3R2me2a | 20 hours | 0.97 ± 0.05 |
| Med12-Rme2a | 72 hours | 1.4 ± 0.1 |
Data sourced from multiple references.[2][3]
Note: In HEK293 cells, this compound was found to be non-toxic and did not affect cell growth at concentrations up to 100 µM for 72 hours.[2][3]
Experimental Protocols
The following are generalized protocols for using this compound in cell culture experiments. Specific parameters such as cell density, incubation times, and this compound concentration should be optimized for each cell line and experimental goal.
Reagent Preparation and Storage
-
This compound Stock Solution: this compound is typically supplied as a hydrochloride salt or oxalate salt.[8][9] Prepare a high-concentration stock solution (e.g., 10-30 mM) by dissolving the compound in a suitable solvent such as DMSO or Ethanol.[9]
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C for up to two years or -20°C for up to one year to avoid repeated freeze-thaw cycles.[2]
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration using pre-warmed cell culture medium.
General Workflow for this compound Treatment and Analysis
Caption: General experimental workflow for cell-based assays using this compound.
Protocol: Western Blot for Methylation Marks
This protocol is designed to assess the effect of this compound on the methylation status of its target substrates, such as MED12 and Histone H3.
-
Cell Seeding: Plate cells (e.g., HEK293) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.
-
Treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM).[2] A vehicle-only control (e.g., DMSO) must be included.
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours for Med12-Rme2a or 20 hours for H3R2me2a).[2]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate using 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the methylation mark of interest (e.g., anti-Med12-Rme2a or anti-H3R2me2a) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize to a loading control (e.g., β-actin, GAPDH, or total histone H3).
Protocol: Cell Viability Assay (e.g., CCK-8)
This assay determines the effect of this compound on cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Treatment: Add 10 µL of 10x concentrated this compound working solutions to achieve a final concentration range (e.g., 0.1 µM to 100 µM).[3] Include wells for vehicle control and untreated cells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until the color develops.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the concentration at which this compound affects cell viability, if at all.
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. Type I PRMT Inhibition Protects Against C9ORF72 Arginine-Rich Dipeptide Repeat Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound oxalate salt | Tocris Bioscience [tocris.com]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
How to dissolve and store MS049 for research
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS049 is a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] These enzymes play a crucial role in the regulation of gene transcription and other cellular processes through the methylation of arginine residues on histone and non-histone proteins.[1][2] Dysregulation of PRMT4 and PRMT6 has been implicated in various diseases, including cancer, making them attractive targets for therapeutic development.[2][4] this compound serves as a valuable chemical probe for studying the biological functions of PRMT4 and PRMT6. This document provides detailed protocols for the dissolution, storage, and application of this compound in a research setting.
Physicochemical Properties and Solubility
This compound is typically supplied as a hydrochloride salt in a solid, lyophilized powder form.[5] Understanding its solubility is critical for preparing accurate and effective stock solutions.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMF | 30 mg/mL | [3] |
| DMSO | 30 mg/mL | [3] |
| Ethanol | 30 mg/mL | [3] |
| PBS (pH 7.2) | 10 mg/mL | [3] |
| Water | 20 mg/mL | [5] |
Safety and Handling Precautions
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (hydrochloride salt, solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.21 mg of this compound (Molecular Weight: 321.3 g/mol for the dihydrochloride salt).[3]
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution gently until the this compound is completely dissolved. If necessary, sonication in a water bath for a few minutes can aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a few weeks), aliquots can be stored at 2-8°C.[5]
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
Table 2: Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 2-8°C | Long-term | Store in a desiccator to protect from moisture. |
| Stock Solution (in DMSO) | -20°C or -80°C | Long-term (months) | Minimize freeze-thaw cycles. Use light-protected tubes. |
| Working Dilutions | 2-8°C | Short-term (days) | Prepare fresh from stock solution for each experiment if possible. |
Note: While general stability data suggests that stock solutions are stable for months at -20°C or -80°C, it is recommended to perform periodic quality control checks, especially for long-term studies.
Application in Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for each experimental system.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, multi-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all treatment groups, including the vehicle control (medium with solvent only). A final DMSO concentration of ≤ 0.1% is generally well-tolerated by most cell lines.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period. The optimal incubation time will depend on the specific assay and the biological question being addressed.
-
Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream analyses, such as Western blotting to assess histone methylation marks (e.g., H3R2me2a), quantitative PCR to measure changes in gene expression, or cell viability assays.[2][3]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a dual inhibitor of PRMT4 and PRMT6.
Experimental Workflow for Cell-Based Assays
Caption: General workflow for treating cultured cells with this compound.
Negative Control
For robust chemical biology studies, a structurally similar but biologically inactive control compound is essential. MS049N is the recommended negative control for this compound and is available from various suppliers.[1] It is crucial to include MS049N in experiments to distinguish the specific effects of PRMT4/6 inhibition from off-target or compound-related artifacts.
Conclusion
This compound is a powerful tool for investigating the roles of PRMT4 and PRMT6 in health and disease. Adherence to the protocols and safety guidelines outlined in this document will help ensure the generation of reliable and reproducible data. Researchers should always optimize experimental conditions for their specific systems to achieve the best results.
References
- 1. MS-049|1502816-23-0|MSDS [dcchemicals.com]
- 2. WO2010148321A1 - Slow dissolution method for reconstitution of lyophilized material - Google Patents [patents.google.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. Container and Reconstitution Systems for Lyophilized Drug Products | Springer Nature Experiments [experiments.springernature.com]
Recommended working concentrations for MS049 in vitro
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS049 is a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), and Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3][4][5] This document provides detailed application notes and protocols for the in vitro use of this compound, including recommended working concentrations, experimental procedures for key assays, and an overview of the relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various assays. These values can serve as a starting point for experimental design.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | PRMT4 | IC50 | 34 nM | [2][3][4] |
| Biochemical Assay | PRMT6 | IC50 | 43 nM | [2][3][4] |
| Cellular Assay | HEK293 | H3R2me2a reduction | IC50 = 0.97 µM | [2][3] |
| Cellular Assay | HEK293 | Med12-Rme2a reduction | IC50 = 1.4 µM | [2] |
| Cellular Assay | HEK293 | Endogenous PRMT4 activity inhibition | 0.1-100 µM (72h) | [2] |
Signaling Pathways
This compound targets PRMT4 and PRMT6, which are key regulators of transcription and other cellular processes through the methylation of histone and non-histone proteins.
Experimental Protocols
Herein are detailed protocols for common in vitro assays used to characterize the activity of this compound.
PRMT4/PRMT6 Biochemical Enzymatic Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of PRMT4 and PRMT6. A common method is a radiometric assay that measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone peptide substrate.
Materials:
-
Recombinant human PRMT4 and PRMT6 enzymes
-
Histone H3 peptide (1-25) or other suitable substrate
-
[³H]-SAM (S-adenosyl-L-methionine)
-
This compound
-
Assay Buffer: 20 mM BICINE (pH 8.5), 0.01% Triton X-100, 1 mM DTT
-
SAM (unlabeled)
-
Scintillation cocktail and plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO in Assay Buffer).
-
Add the PRMT enzyme (PRMT4 or PRMT6) to each well to a final concentration of approximately 25 nM.
-
Add the histone H3 peptide substrate to a final concentration of around 0.7 µM.
-
Initiate the reaction by adding a mixture of unlabeled SAM and [³H]-SAM to a final concentration of approximately 1.9 µM.
-
Incubate the plate at 30°C for 60-120 minutes.
-
Stop the reaction by adding an equal volume of 7.5 M guanidine hydrochloride.
-
Transfer the reaction mixture to a scintillation plate and add the scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Cell Viability (MTT) Assay
This assay determines the effect of this compound on cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
HEK293 or other suitable cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Histone and Non-Histone Protein Methylation
This protocol is used to assess the effect of this compound on the methylation status of its downstream targets, such as H3R2 and Med12, in a cellular context.
Materials:
-
Cells treated with this compound or vehicle
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3R2me2a, anti-Med12-Rme2a, anti-Histone H3 as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 24-72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
Materials:
-
Cells treated with this compound or vehicle
-
PBS with protease inhibitors
-
PCR tubes or a thermal cycler with a gradient function
-
Lysis buffer (containing non-denaturing detergents)
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
Western blot or ELISA setup for protein quantification
Procedure:
-
Treat intact cells with this compound or vehicle control for a defined period (e.g., 1-3 hours).
-
Wash the cells with PBS and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. A typical temperature range would be 40-70°C.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and quantify the amount of soluble PRMT4 or PRMT6 using Western blot or ELISA.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
References
- 1. Histone western blot protocol | Abcam [abcam.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 4. oaji.net [oaji.net]
- 5. Accelerated nuclei preparation and methods for analysis of histone modifications in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Application of MS049 in Chromatin Immunoprecipitation (ChIP) Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MS049 is a potent, selective, and cell-active dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and Protein Arginine Methyltransferase 6 (PRMT6).[1][2] PRMTs are crucial enzymes that catalyze the transfer of methyl groups to arginine residues on both histone and non-histone proteins, playing a significant role in the regulation of gene expression, DNA damage repair, and signal transduction.[1][3] Specifically, PRMT4 (also known as CARM1) and PRMT6 are Type I PRMTs that catalyze the formation of asymmetric dimethylarginine (ADMa).[1]
Dysregulation of PRMT4 and PRMT6 has been implicated in various diseases, including cancer, making them attractive targets for therapeutic development.[1][4] this compound serves as a valuable chemical probe for elucidating the biological functions of these enzymes. In the context of chromatin biology, this compound can be used to treat cells to specifically inhibit PRMT4 and PRMT6 activity. The downstream consequences of this inhibition, such as the reduction of specific histone methylation marks like asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), can then be investigated using Chromatin Immunoprecipitation (ChIP) assays.[3][4]
These application notes provide a summary of this compound's activity and a detailed protocol for its use in conjunction with ChIP to study the impact of PRMT4/6 inhibition on histone modifications and protein-DNA interactions. A corresponding inactive compound, MS049N, is available as a negative control for chemical biology studies.[1][5]
Quantitative Data Summary
The potency and selectivity of this compound have been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data for this inhibitor.
Table 1: Biochemical Inhibitory Activity of this compound against Protein Arginine Methyltransferases
| Target | IC₅₀ (nM) | Target Type |
| PRMT4 | 34 | Type I PRMT |
| PRMT6 | 43 | Type I PRMT |
| PRMT1 | >13,000 | Type I PRMT |
| PRMT3 | >22,000 | Type I PRMT |
| PRMT8 | 1,600 | Type I PRMT |
| PRMT5 | No Inhibition | Type II PRMT |
| PRMT7 | No Inhibition | Type III PRMT |
Data sourced from references[3][5][6]. This table highlights this compound's high potency for PRMT4 and PRMT6 with excellent selectivity over other PRMTs.
Table 2: Cellular Activity of this compound in HEK293 Cells
| Cellular Target/Marker | IC₅₀ (µM) | Assay Description |
| H3R2me2a reduction | 0.97 | Measurement of the histone H3 arginine 2 asymmetric dimethylation mark. |
| Med12-Rme2a reduction | 1.4 | Measurement of asymmetric dimethylation of the Mediator complex subunit 12. |
Data sourced from references[4][5]. These values demonstrate this compound's ability to engage and inhibit its targets within a cellular environment, leading to a quantifiable reduction in specific methylation marks.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for a ChIP experiment utilizing this inhibitor.
Caption: Mechanism of this compound action in inhibiting PRMT4/6-mediated histone methylation.
Caption: General experimental workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Experimental Protocols
The use of this compound in a ChIP experiment involves two main stages: treating the cells with the inhibitor to modulate the epigenetic landscape, followed by a standard ChIP procedure to analyze the specific changes.
Protocol 1: Cell Treatment with this compound
This protocol describes the treatment of cultured cells with this compound prior to harvesting for the ChIP assay. The optimal concentration and treatment time may vary depending on the cell line and the specific biological question.
Materials:
-
Cultured mammalian cells (e.g., HEK293)
-
Complete cell culture medium
-
This compound (hydrochloride)[3]
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach approximately 70-80% confluency. The number of cells required will depend on the abundance of the target protein, but a starting point of 1-4 x 10⁷ cells per ChIP sample is common.
-
This compound Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution into pre-warmed complete culture medium to achieve the desired final concentration. A concentration range of 1-10 µM is a good starting point, based on the cellular IC₅₀ for H3R2me2a reduction (0.97 µM).[4][5]
-
As a negative control, prepare a vehicle control medium containing the same final concentration of DMSO.
-
If using the inactive analog, prepare a treatment condition with MS049N at the same concentration as this compound.
-
Remove the old medium from the cells and replace it with the this compound-containing, MS049N-containing, or vehicle control medium.
-
-
Incubation: Incubate the cells for a period sufficient to observe changes in histone methylation. A 48-72 hour incubation is often effective.[4]
-
Harvesting: After incubation, cells are ready to be harvested for the ChIP procedure. Proceed immediately to Protocol 2.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol is a general guide for performing a cross-linking ChIP (X-ChIP) assay after cell treatment. It is optimized for cultured cells.
Materials:
-
Treated cells from Protocol 1
-
37% Formaldehyde
-
2.5 M Glycine
-
Ice-cold PBS with protease inhibitors
-
Lysis Buffers (e.g., FA Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, plus fresh protease inhibitors).[7]
-
ChIP-grade antibody (e.g., anti-H3R2me2a, anti-PRMT4, or anti-PRMT6)
-
Control IgG antibody (from the same species as the primary antibody)
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
RNase A and Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking:
-
To the culture medium, add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM (add 0.1 volume of 1.25 M Glycine).
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS containing protease inhibitors.
-
Scrape the cells into a conical tube, centrifuge at 1,500 x g for 5 minutes at 4°C, and discard the supernatant.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10-15 minutes to lyse the cells and release the nuclei.
-
-
Chromatin Shearing:
-
Shear the chromatin by sonication to an average fragment size of 200-800 bp. Optimization is critical; sonication parameters (power, duration, cycles) must be determined empirically for each cell type and instrument.
-
After sonication, centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant (soluble chromatin) to a new tube.
-
-
Immunoprecipitation (IP):
-
Set aside a small aliquot (e.g., 1-2%) of the sheared chromatin to serve as the "input" control.
-
Dilute the remaining chromatin with ChIP dilution buffer.
-
Add the ChIP-grade primary antibody (e.g., anti-H3R2me2a) to the diluted chromatin. For a negative control, add an equivalent amount of control IgG to a separate tube.
-
Incubate overnight at 4°C with rotation.
-
Add pre-washed Protein A/G magnetic beads to each IP sample and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.[8]
-
-
Washes:
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads by resuspending in Elution Buffer and incubating at 65°C.
-
Add NaCl to the eluates and the input sample to a final concentration of 200 mM.
-
Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.[9]
-
-
DNA Purification:
-
Treat the samples with RNase A to remove RNA, followed by Proteinase K to digest proteins.
-
Purify the DNA using a PCR purification spin column or phenol-chloroform extraction followed by ethanol precipitation. Elute the final DNA in a small volume of water or low-salt buffer.
-
-
Analysis:
-
Quantify the purified DNA.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis. The results from this compound-treated samples should be compared to the vehicle-treated control to determine the effect of PRMT4/6 inhibition.
-
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Chromatin preparation from tissues for ChIP | Abcam [abcam.com]
- 8. m.youtube.com [m.youtube.com]
- 9. An optimized chromatin immunoprecipitation protocol using Staph-seq for analyzing genome-wide protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Roles of PRMT4 and PRMT6 in Developmental Biology Using the Dual Inhibitor MS049
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein arginine methyltransferases (PRMTs) are a family of enzymes that play crucial roles in a myriad of cellular processes, including transcriptional regulation, signal transduction, and DNA repair, by catalyzing the methylation of arginine residues on histone and non-histone proteins. Among the nine identified PRMTs, PRMT4 (also known as CARM1) and PRMT6 have emerged as key regulators in developmental biology. Dysregulation of their activity has been implicated in various developmental defects. MS049 is a potent and selective dual inhibitor of PRMT4 and PRMT6, making it an invaluable chemical tool to dissect their specific functions during embryonic development.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the roles of PRMT4 and PRMT6 in developmental processes.
This compound: A Potent and Selective Dual Inhibitor of PRMT4 and PRMT6
This compound is a cell-active small molecule that potently inhibits both PRMT4 and PRMT6 with high selectivity over other PRMTs and methyltransferases.[1][2] Its mechanism of action is noncompetitive with respect to both the methyl donor S-adenosyl-L-methionine (SAM) and the peptide substrate.[2] In cellular contexts, this compound has been shown to effectively reduce the levels of asymmetric dimethylarginine marks catalyzed by PRMT4 and PRMT6, such as the methylation of histone H3 at arginine 2 (H3R2me2a) and Mediator complex subunit 12 (Med12me2a).[3][4]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| PRMT4 | 34 |
| PRMT6 | 43 |
| PRMT1 | >13,000 |
| PRMT3 | >22,000 |
| PRMT8 | 1,600 |
Data sourced from Cayman Chemical and Shen et al., 2016.[1][2]
Table 2: Cellular Activity of this compound in HEK293 Cells
| Cellular Mark | IC₅₀ (µM) |
| H3R2me2a | 0.97 |
| Med12-Rme2a | 1.4 |
Data sourced from MedchemExpress and Shen et al., 2016.[2][3]
PRMT4 and PRMT6 in Developmental Biology
The Role of PRMT4 (CARM1) in Development
PRMT4, or Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a crucial transcriptional coactivator involved in numerous developmental processes.
-
Embryonic Stem Cell Differentiation: PRMT4 plays a role in retinoic acid-induced differentiation of embryonic stem cells (ESCs). It acts as a coactivator for nuclear receptors, modulating the expression of genes essential for lineage specification.
-
Cardiac Development: Studies have shown that CARM1 is necessary for proper heart development. Its activity is linked to the regulation of genes involved in cardiac morphogenesis and muscle development.
-
Neural Crest Development: PRMT4 is expressed in the neural crest, a transient, multipotent cell population that gives rise to a diverse range of cell types. This suggests a role for PRMT4 in neural crest specification, migration, or differentiation.
The Role of PRMT6 in Development
PRMT6 is a type I PRMT that asymmetrically dimethylates arginine residues and is increasingly recognized for its importance in early development.
-
Embryonic Stem Cell Identity: PRMT6 is essential for maintaining the pluripotency and self-renewal of mouse embryonic stem cells. A critical level of PRMT6 and its associated histone mark, H3R2me2a, must be maintained to sustain pluripotency. Overexpression of PRMT6 can drive ESCs towards differentiation by increasing H3R2 methylation at the promoters of pluripotency genes like Oct4 and Nanog, which in turn antagonizes the activating H3K4me3 mark.
-
Early Zebrafish Development: PRMT6 is maternally supplied in zebrafish and is crucial for early embryonic development, particularly for the process of epiboly. Knockdown of PRMT6 leads to epiboly defects by upregulating the stress sensor gene gadd45αa and activating the p38/JNK signaling pathway, resulting in apoptosis.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Generation of embryo-like structures from mouse embryonic stem cells treated with a chemical inhibitor of SUMOylation and cultured in microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Genetic Screening in the Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Screening and Toxicity Testing in Early-stage Zebrafish Larvae [jove.com]
Application Note: MS049 Target Engagement in a Cellular Context
Utilizing Cellular Thermal Shift Assays (CETSA) for Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the interaction between a drug candidate and its target protein within a physiological cellular environment. This technique relies on the principle of ligand-induced thermal stabilization of the target protein. When a drug binds to its target, it often increases the protein's resistance to heat-induced denaturation. By measuring the amount of soluble protein remaining after a heat challenge at various temperatures, a "melting curve" can be generated. A shift in this curve in the presence of a drug indicates target engagement.
MS049 is a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and Protein Arginine Methyltransferase 6 (PRMT6).[1] These enzymes play crucial roles in transcriptional regulation, DNA damage repair, and signal transduction, and their dysregulation is implicated in various diseases, including cancer. This application note provides a detailed experimental protocol for assessing the cellular target engagement of this compound with PRMT4 and PRMT6 using a Western blot-based CETSA approach.
Data Presentation
The following tables present illustrative quantitative data from CETSA experiments with this compound. This data is representative of typical results and is intended for instructional purposes.
Table 1: CETSA Melt Curve Data for PRMT4 and PRMT6 with this compound
This table summarizes the percentage of soluble PRMT4 and PRMT6 remaining after a 3-minute heat treatment at various temperatures, in the presence or absence of 10 µM this compound. The data can be used to generate melt curves and determine the shift in the melting temperature (ΔTm).
| Temperature (°C) | % Soluble PRMT4 (Vehicle) | % Soluble PRMT4 (10 µM this compound) | % Soluble PRMT6 (Vehicle) | % Soluble PRMT6 (10 µM this compound) |
| 40 | 100 | 100 | 100 | 100 |
| 44 | 95 | 98 | 92 | 97 |
| 48 | 75 | 90 | 68 | 88 |
| 52 | 50 | 78 | 45 | 75 |
| 56 | 25 | 55 | 20 | 50 |
| 60 | 10 | 30 | 5 | 25 |
| 64 | 5 | 15 | 2 | 10 |
Table 2: Isothermal Dose-Response Fingerprinting (ITDRFCETSA) Data for this compound
This table shows the percentage of soluble PRMT4 and PRMT6 remaining after heating at a constant temperature (52°C for PRMT4, 50°C for PRMT6) with varying concentrations of this compound. This data is used to determine the half-maximal effective concentration (EC50) for target engagement.
| This compound Concentration (µM) | % Soluble PRMT4 at 52°C | % Soluble PRMT6 at 50°C |
| 0 (Vehicle) | 50 | 48 |
| 0.01 | 52 | 50 |
| 0.1 | 65 | 68 |
| 1 | 75 | 78 |
| 5 | 82 | 85 |
| 10 | 85 | 88 |
| 25 | 86 | 89 |
| 50 | 87 | 90 |
Experimental Protocols
Protocol 1: CETSA Melt Curve Analysis for this compound
This protocol details the steps to generate thermal melt curves for PRMT4 and PRMT6 in the presence and absence of this compound.
Materials:
-
Cell line expressing endogenous PRMT4 and PRMT6 (e.g., HEK293T, MCF7)
-
Cell culture medium and supplements
-
This compound (and its inactive control, MS049N, if available)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PRMT4 and PRMT6
-
Loading control antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-4 hours in a 37°C incubator.
-
-
Cell Harvesting and Preparation:
-
Wash cells with ice-cold PBS and harvest using a cell scraper.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a final concentration of approximately 1-5 x 107 cells/mL.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate for each temperature point.
-
Place the samples in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 40°C to 64°C with 4°C increments).
-
Immediately cool the samples on ice for 3 minutes after heating.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C) or by adding lysis buffer.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with primary antibodies for PRMT4, PRMT6, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for PRMT4, PRMT6, and the loading control.
-
Normalize the target protein band intensity to the loading control for each sample.
-
Express the normalized intensity at each temperature as a percentage of the intensity at the lowest temperature (e.g., 40°C).
-
Plot the percentage of soluble protein versus temperature to generate the melt curves for both vehicle and this compound-treated samples.
-
The shift in the melting temperature (ΔTm) is the difference in the temperature at which 50% of the protein is denatured between the vehicle and this compound-treated samples.
-
Protocol 2: Isothermal Dose-Response Fingerprinting (ITDRFCETSA) for this compound
This protocol is used to determine the potency of this compound in stabilizing PRMT4 and PRMT6 at a fixed temperature.
Procedure:
-
Cell Culture and Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat cells with the different concentrations of this compound for 1-4 hours. Include a vehicle-only control.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest and resuspend the cells as described in Protocol 1.
-
Heat all samples at a single, fixed temperature for 3 minutes. This temperature should be chosen from the melt curve data (Protocol 1) and should be in the range where a significant difference in protein stability is observed between the vehicle and a high concentration of this compound (e.g., 52°C for PRMT4).
-
-
Protein Extraction and Analysis:
-
Follow the protein extraction, quantification, and Western blotting steps as detailed in Protocol 1.
-
-
Data Analysis:
-
Quantify and normalize the band intensities for PRMT4 and PRMT6.
-
Plot the normalized band intensity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.
-
Mandatory Visualization
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Caption: Simplified signaling pathways of PRMT4 and PRMT6 and their inhibition by this compound.
References
In Vivo Applications of MS049 in Mouse Models: Application Notes and Protocols
Disclaimer: As of the latest available research, there are no published studies detailing the in vivo application of MS049 in mouse models. The following application notes and protocols are hypothetical and have been adapted from established methodologies for other protein arginine methyltransferase (PRMT) inhibitors in similar preclinical research settings. These protocols are intended to serve as a guideline for researchers and will require optimization and validation for this compound.
Introduction to this compound
This compound is a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1) and Protein Arginine Methyltransferase 6 (PRMT6).[1] In biochemical and cellular assays, this compound has demonstrated the ability to reduce the levels of asymmetric dimethylation of histone and non-histone protein substrates of PRMT4 and PRMT6.[1] Dysregulation of these enzymes has been implicated in various cancers, making them attractive therapeutic targets.[1][2] The provided inactive control compound, MS049N, can be used in parallel to distinguish on-target from off-target effects.
Potential In Vivo Applications in Mouse Models
Based on the known roles of PRMT4 and PRMT6 in cancer, this compound could be evaluated in various mouse models, including:
-
Xenograft Models: Human cancer cell lines overexpressing PRMT4 and/or PRMT6 can be implanted into immunocompromised mice to assess the anti-tumor efficacy of this compound.
-
Patient-Derived Xenograft (PDX) Models: Tumors from cancer patients can be implanted into mice to evaluate the efficacy of this compound in a more clinically relevant setting.
-
Syngeneic Models: Mouse cancer cell lines can be implanted into immunocompetent mice to study the effects of this compound on tumor growth and the tumor microenvironment, including potential immunomodulatory effects.
-
Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop specific types of cancer driven by genetic alterations relevant to PRMT4/6 signaling can be used to assess the therapeutic potential of this compound.
Summarized Quantitative Data (Hypothetical)
The following tables represent hypothetical data that could be generated from an in vivo study of this compound in a human cancer xenograft mouse model.
Table 1: Hypothetical Anti-Tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | Daily, i.p. | 1500 ± 250 | - |
| This compound | 25 | Daily, i.p. | 900 ± 180 | 40% |
| This compound | 50 | Daily, i.p. | 450 ± 120 | 70% |
| MS049N (Negative Control) | 50 | Daily, i.p. | 1450 ± 230 | 3% |
Table 2: Hypothetical Pharmacodynamic Marker Modulation in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Time Point (post-dose) | Mean H3R17me2a Levels (% of Control) | Mean MED12-Rme2a Levels (% of Control) |
| Vehicle Control | - | 24h | 100 ± 15 | 100 ± 12 |
| This compound | 50 | 4h | 45 ± 8 | 50 ± 9 |
| This compound | 50 | 24h | 60 ± 10 | 65 ± 11 |
| MS049N (Negative Control) | 50 | 24h | 98 ± 14 | 95 ± 13 |
Detailed Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for evaluating this compound in a xenograft mouse model.
Cell Line-Derived Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Human cancer cell line with known PRMT4/6 expression (e.g., breast, prostate, or lung cancer cell line).
-
Female athymic nude mice (6-8 weeks old).
-
This compound and MS049N.
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Matrigel.
-
Calipers, syringes, needles.
Protocol:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (i.p. injection, daily).
-
Group 2: this compound (e.g., 25 mg/kg, i.p. injection, daily).
-
Group 3: this compound (e.g., 50 mg/kg, i.p. injection, daily).
-
Group 4: MS049N (e.g., 50 mg/kg, i.p. injection, daily).
-
-
Data Collection: Continue to monitor tumor volume and body weight for the duration of the study (e.g., 21-28 days).
-
Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., Western blot, immunohistochemistry).
Pharmacodynamic Study
Objective: To assess the in vivo target engagement of this compound by measuring the levels of PRMT4/6-mediated histone methylation in tumor tissue.
Materials:
-
Tumor-bearing mice prepared as in the efficacy study.
-
This compound and vehicle.
-
Reagents for protein extraction and Western blotting.
-
Antibodies against H3R17me2a, MED12-Rme2a, and total Histone H3.
Protocol:
-
Treatment: Once tumors reach a suitable size (e.g., 200-300 mm³), administer a single dose of this compound (e.g., 50 mg/kg, i.p.) or vehicle to cohorts of mice (n=3-4 per time point).
-
Tissue Collection: At various time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize mice and collect tumor tissue.
-
Protein Extraction and Analysis: Snap-freeze tumor samples in liquid nitrogen. Extract total protein and perform Western blot analysis to determine the levels of specific histone methylation marks (e.g., H3R17me2a) and methylation of other known substrates (e.g., MED12). Normalize the levels of methylated proteins to the total protein levels.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Proposed signaling pathway of this compound action.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for a xenograft efficacy study.
References
Application Notes and Protocols for Detecting MS049-Induced Changes Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing Western blot analysis to investigate the cellular effects of MS049, a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and PRMT6.[1][2][3][4] By following this protocol, researchers can effectively detect and quantify changes in the levels of specific proteins and their post-translational modifications in response to this compound treatment.
This compound has been shown to decrease the levels of asymmetrically dimethylated Mediator complex subunit 12 (Med12-Rme2a) and asymmetrically dimethylated histone H3 at arginine 2 (H3R2me2a) in cells.[2][3][4] Therefore, this protocol will focus on the detection of PRMT4, PRMT6, Med12-Rme2a, H3R2me2a, and total levels of the respective proteins as controls.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from a Western blot experiment investigating the effect of this compound on protein expression and methylation. Data is presented as relative band intensity normalized to a loading control (e.g., β-actin) and expressed as a fold change relative to the vehicle control.
| Target Protein | Treatment | Mean Relative Band Intensity (n=3) | Standard Deviation | Fold Change vs. Vehicle |
| PRMT4 | Vehicle | 1.00 | 0.12 | 1.00 |
| This compound (10 µM) | 0.98 | 0.15 | 0.98 | |
| PRMT6 | Vehicle | 1.00 | 0.09 | 1.00 |
| This compound (10 µM) | 1.02 | 0.11 | 1.02 | |
| Med12-Rme2a | Vehicle | 1.00 | 0.10 | 1.00 |
| This compound (10 µM) | 0.35 | 0.08 | 0.35 | |
| Total Med12 | Vehicle | 1.00 | 0.13 | 1.00 |
| This compound (10 µM) | 0.99 | 0.14 | 0.99 | |
| H3R2me2a | Vehicle | 1.00 | 0.11 | 1.00 |
| This compound (10 µM) | 0.41 | 0.09 | 0.41 | |
| Total Histone H3 | Vehicle | 1.00 | 0.08 | 1.00 |
| This compound (10 µM) | 1.01 | 0.10 | 1.01 | |
| β-actin | Vehicle | 1.00 | 0.05 | 1.00 |
| This compound (10 µM) | 1.00 | 0.06 | 1.00 |
Experimental Protocols
Western Blot Protocol for Detecting this compound-Induced Changes
This protocol outlines the key steps for performing a Western blot to analyze changes in protein levels and methylation status following treatment with this compound.
1. Cell Culture and this compound Treatment:
-
Culture cells of interest (e.g., HEK293) to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24-72 hours).
2. Sample Preparation (Lysate Collection):
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Gel Electrophoresis:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5]
-
A wet or semi-dry transfer system can be used. Follow the manufacturer's protocol for transfer conditions.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.[5]
5. Immunoblotting and Detection:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)).[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions:
-
anti-PRMT4 (1:1000)
-
anti-PRMT6 (1:1000)
-
anti-Med12-Rme2a (1:1000)
-
anti-Total Med12 (1:1000)
-
anti-H3R2me2a (1:1000)
-
anti-Total Histone H3 (1:2000)
-
anti-β-actin (1:5000) or anti-GAPDH (1:5000) as a loading control.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[6]
-
Washing: Repeat the washing step (three times for 10 minutes each with TBST).
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the bands using a chemiluminescence imaging system.
6. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane.
-
Calculate the fold change in protein expression or modification relative to the vehicle-treated control.
Mandatory Visualization
Caption: Experimental workflow for Western blot analysis.
Caption: this compound inhibits PRMT4/6-mediated methylation.
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Quantitative Mass Spectrometry Analysis of Protein Samples Treated with MS049, a Dual PRMT4 and PRMT6 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MS049 is a potent, selective, and cell-active dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1) and Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3][4] With IC50 values of 34 nM and 43 nM for PRMT4 and PRMT6, respectively, this compound serves as a valuable chemical probe for dissecting the biological functions of these enzymes.[2][3][4] PRMTs play a crucial role in regulating numerous cellular processes, including transcriptional regulation, signal transduction, and DNA repair, through the methylation of arginine residues on histone and non-histone proteins.[1] Dysregulation of PRMT activity has been implicated in various diseases, making them attractive targets for therapeutic development.[3]
This application note provides a detailed protocol for the quantitative analysis of protein expression changes in cells treated with this compound using tandem mass tag (TMT)-based mass spectrometry. The workflow described herein enables researchers to identify and quantify proteome-wide changes induced by the inhibition of PRMT4 and PRMT6, offering insights into the downstream signaling pathways and potential therapeutic effects of this compound. A negative control compound, MS049N, which is structurally similar to this compound but inactive against PRMTs, is recommended for use in these experiments to distinguish specific from off-target effects.[1]
Mechanism of Action of this compound
This compound acts as a noncompetitive inhibitor with respect to both the cofactor S-adenosylmethionine (SAM) and the peptide substrate.[1] It is believed to occupy the arginine-binding site of PRMT4 and PRMT6, thereby preventing the methylation of their respective substrates.[1] Cellularly, this compound treatment has been shown to reduce the levels of asymmetric dimethylarginine marks on histone H3 at arginine 2 (H3R2me2a) and on MED12.[2]
Caption: Mechanism of action of this compound as a noncompetitive inhibitor of PRMT4 and PRMT6.
Experimental Protocols
This section details the experimental workflow for quantitative proteomic analysis of this compound-treated cells.
Experimental Workflow Overview
Caption: High-level experimental workflow for quantitative proteomics of this compound-treated samples.
Cell Culture and Treatment
-
Cell Line: HEK293 cells are recommended as a starting point, as the effects of this compound have been previously characterized in this cell line.[2][3]
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 10 cm dishes and grow to 70-80% confluency.
-
Prepare stock solutions of this compound and the negative control, MS049N, in DMSO.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM, 5 µM, 10 µM) or MS049N (10 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same final concentration.
-
Perform each treatment in biological triplicate.
-
-
Cell Harvest:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellets at -80°C until further processing.
-
Protein Extraction and Quantification
-
Lysis: Resuspend cell pellets in lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate, supplemented with protease and phosphatase inhibitors).
-
Sonication: Sonicate the samples on ice to ensure complete cell lysis and to shear DNA.
-
Centrifugation: Centrifuge the lysates at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
Protein Digestion
-
Reduction and Alkylation:
-
For each sample, take an equal amount of protein (e.g., 100 µg).
-
Reduce the proteins with 10 mM dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate the proteins with 20 mM iodoacetamide (IAA) in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the samples with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting: Acidify the samples with formic acid to a final concentration of 1% and desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides and dry them in a vacuum centrifuge.
TMT Labeling
-
Reconstitution: Reconstitute the dried peptide samples in 100 mM TEAB buffer.
-
Labeling: Label each sample with a different TMTpro reagent according to the manufacturer's instructions.
-
Quenching: Quench the labeling reaction with hydroxylamine.
-
Pooling: Combine the labeled samples in equal amounts, desalt using a C18 SPE cartridge, and dry in a vacuum centrifuge.
High-pH Reversed-Phase Fractionation
-
Fractionation: Resuspend the pooled, labeled peptides in a high-pH mobile phase and fractionate using a high-pH reversed-phase HPLC column.
-
Collection: Collect fractions and concatenate them for subsequent analysis. Dry the fractions in a vacuum centrifuge.
LC-MS/MS Analysis
-
Instrumentation: Analyze the peptide fractions on a high-resolution Orbitrap mass spectrometer coupled with a nano-LC system.
-
LC Separation: Resuspend each fraction in a low-pH mobile phase and separate the peptides on a C18 analytical column using a gradient of increasing acetonitrile concentration.
-
MS Analysis:
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
Set the MS1 scan to a resolution of 120,000 with an AGC target of 1e6.
-
Select the top 20 most intense precursor ions for HCD fragmentation.
-
Acquire MS2 spectra at a resolution of 50,000 with an AGC target of 1e5.
-
Data Analysis
-
Database Search: Search the raw MS data against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine like Sequest HT or Mascot within the Proteome Discoverer software.
-
Search Parameters:
-
Precursor mass tolerance: 10 ppm
-
Fragment mass tolerance: 0.02 Da
-
Enzyme: Trypsin (up to 2 missed cleavages)
-
Static modifications: Carbamidomethyl on Cysteine, TMTpro on peptide N-termini and Lysine
-
Dynamic modifications: Oxidation on Methionine, Acetyl on protein N-terminus
-
-
Quantification: Quantify the TMT reporter ions and normalize the protein abundance ratios.
-
Statistical Analysis: Perform statistical analysis to identify proteins that are significantly differentially expressed between the this compound-treated and control groups.
Data Presentation
The following tables present hypothetical quantitative proteomics data from HEK293 cells treated with 10 µM this compound for 48 hours compared to a vehicle control. This data is for illustrative purposes to demonstrate the expected outcomes of the experiment.
Table 1: Hypothetical Quantitative Proteomics Data for this compound-Treated HEK293 Cells
| Protein Accession | Gene Name | Description | Fold Change (this compound/Control) | p-value |
| P0C0S8 | MED12 | Mediator of RNA polymerase II transcription subunit 12 | -2.5 | 0.001 |
| P68431 | H3-3A | Histone H3.3 | -1.8 | 0.005 |
| Q71DI3 | H4 | Histone H4 | -1.5 | 0.012 |
| P35637 | P53 | Cellular tumor antigen p53 | 1.7 | 0.008 |
| P42345 | P21 | Cyclin-dependent kinase inhibitor 1 | 2.1 | 0.003 |
| P10275 | ER-alpha | Estrogen receptor | -2.2 | 0.002 |
| Q15596 | CBP | CREB-binding protein | -1.9 | 0.006 |
Table 2: Significantly Altered Signaling Pathways (Hypothetical)
| Pathway Name | Number of Proteins Identified | p-value |
| p53 Signaling Pathway | 5 | 0.0001 |
| Estrogen Receptor Signaling | 4 | 0.0005 |
| Cell Cycle: G1/S Checkpoint | 6 | 0.0012 |
| Transcriptional Regulation by RUNX1 | 3 | 0.0085 |
Signaling Pathway Visualization
The hypothetical data suggests that this compound treatment, by inhibiting PRMT4 and PRMT6, leads to the upregulation of the p53 signaling pathway and downregulation of estrogen receptor signaling.
Caption: Hypothetical signaling consequences of this compound treatment.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers to investigate the proteome-wide effects of the PRMT4/PRMT6 inhibitor, this compound. By employing a quantitative mass spectrometry-based approach, this workflow enables the identification of novel downstream targets and signaling pathways regulated by PRMT4 and PRMT6, thereby facilitating a deeper understanding of their biological roles and their potential as therapeutic targets. The use of the inactive control compound, MS049N, is crucial for validating the specificity of the observed effects.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting MS049 insolubility in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the dual PRMT4 and PRMT6 inhibitor, MS049, in cell culture experiments.
Troubleshooting Guide: this compound Insolubility in Cell Culture Media
Researchers may encounter precipitation or insolubility issues when preparing this compound for cell-based assays. This guide provides a systematic approach to troubleshoot and resolve these challenges.
Problem: Precipitate forms immediately upon diluting this compound stock solution into cell culture media.
| Possible Cause | Recommended Solution |
| "Salting out" Effect | High salt concentrations in the media can reduce the solubility of organic compounds. Prepare a more concentrated intermediate dilution of this compound in a serum-free medium or PBS before the final dilution into the complete, serum-containing medium. |
| Temperature Shock | Rapid temperature changes between a cold stock solution and warm media can cause precipitation. Allow the this compound stock solution to equilibrate to room temperature before use. Warm the cell culture media to 37°C in a water bath before adding the compound. |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the aqueous environment of the cell culture medium. Re-evaluate the required concentration. If a high concentration is necessary, consider a stepwise dilution approach. |
| Solvent Incompatibility | While DMSO is a common solvent, a high final concentration can be toxic to cells and cause the compound to precipitate. Ensure the final DMSO concentration in the culture medium is low, typically below 0.5%, and ideally at 0.1% or lower. |
Problem: Media becomes cloudy or a precipitate forms over time during incubation.
| Possible Cause | Recommended Solution |
| Interaction with Media Components | Components in the media, such as certain salts or proteins in fetal bovine serum (FBS), can interact with this compound, leading to precipitation over time.[1] Reduce the serum concentration if your cell line can tolerate it. Alternatively, perform a short-term treatment in serum-free or low-serum media. |
| Compound Degradation | This compound may not be stable in the aqueous environment of the cell culture medium at 37°C for extended periods.[2][3] For long-term experiments, consider replacing the media with freshly prepared this compound-containing media at regular intervals (e.g., every 24 hours). |
| pH Shift in Media | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of this compound. Ensure the culture is not overgrown and that the medium has adequate buffering capacity (e.g., sodium bicarbonate, HEPES). |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound hydrochloride is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF). For cell culture applications, DMSO is the most commonly used solvent. Prepare a high-concentration stock solution in 100% DMSO.
Q2: How should I prepare my this compound stock solution?
A2: It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity and insolubility of your compound, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1%.[4] Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line and experimental conditions. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: My cells are sensitive to DMSO. Are there any alternatives?
A4: If your cells are sensitive to DMSO, you could try preparing the stock solution in ethanol. However, you must ensure the final ethanol concentration is also non-toxic to your cells. Another option is to prepare an aqueous stock solution in PBS (pH 7.2), though the solubility might be lower than in organic solvents. Aqueous solutions are not recommended for long-term storage.
Q5: Can I filter-sterilize my this compound working solution?
A5: It is generally recommended to prepare the stock solution under sterile conditions and dilute it into sterile cell culture medium. If filter sterilization of the final working solution is necessary, use a 0.22 µm PVDF or PTFE syringe filter that is compatible with the solvent used. Be aware that some compounds can adhere to the filter membrane, which may reduce the final concentration.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Approximate Solubility |
| DMSO | ~30 mg/mL |
| Ethanol | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| PBS (pH 7.2) | ~10 mg/mL |
Data compiled from publicly available information. Actual solubility may vary based on the specific lot and conditions.
Table 2: Inhibitory Activity of this compound
| Target | IC₅₀ (Biochemical Assay) |
| PRMT4 | 34 nM |
| PRMT6 | 43 nM |
| PRMT1 | >13 µM |
| PRMT3 | >22 µM |
| PRMT8 | 1.6 µM |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized this compound:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of 100% DMSO to achieve a stock solution of 10 mM.
-
Vortex gently until the compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in serum-free cell culture medium or sterile PBS. For example, dilute the 10 mM stock 1:100 in serum-free medium to get a 100 µM intermediate solution.
-
From the intermediate dilution, perform the final dilution into your complete cell culture medium (containing serum) to achieve the desired final concentration for your experiment. For example, to get a 1 µM final concentration, add 10 µL of the 100 µM intermediate solution to 990 µL of complete medium.
-
Gently mix the final working solution by pipetting up and down before adding it to your cells.
-
Protocol 2: Western Blot Analysis of Histone Methylation
-
Cell Seeding and Treatment:
-
Seed your cells (e.g., HEK293) in a multi-well plate at a density that will not lead to over-confluence by the end of the experiment.[5][6][7]
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for the specified duration (e.g., 24-72 hours).
-
-
Histone Extraction:
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells and extract histones using an acid extraction method or a commercial kit.
-
-
Protein Quantification:
-
Quantify the protein concentration of the histone extracts using a compatible protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate the histone proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H3R2me2a) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the signal to a loading control, such as total Histone H3.
-
Visualizations
Caption: Simplified signaling pathway of PRMT4 and PRMT6.
Caption: Experimental workflow for analyzing this compound effects.
References
- 1. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-formulation and chemical stability studies of penethamate, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.bcm.edu [cdn.bcm.edu]
- 4. static.igem.org [static.igem.org]
- 5. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone Modification [labome.com]
Technical Support Center: Optimizing MS049 Incubation Time for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of MS049, a potent dual inhibitor of PRMT4 (CARM1) and PRMT6, to achieve maximum inhibition in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and cell-active small molecule that dually inhibits Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1) and PRMT6.[1][2] These enzymes play a crucial role in transcriptional regulation by methylating arginine residues on histone and non-histone proteins.[3][4] this compound acts as a non-competitive inhibitor with respect to both the cofactor S-adenosylmethionine (SAM) and the peptide substrate. This means it does not bind to the same active site as SAM or the substrate.
Q2: Why is optimizing the incubation time for this compound important?
A2: The optimal incubation time for this compound is critical for achieving maximal and reproducible inhibition of PRMT4/CARM1. Insufficient incubation time can lead to an underestimation of the inhibitor's potency (a higher IC50 value), while excessively long incubation times might induce off-target effects or cellular stress, confounding the experimental results. The ideal incubation time allows for sufficient cellular uptake of the inhibitor and engagement with its target enzymes to elicit a measurable downstream effect, such as a change in histone methylation.
Q3: What is time-dependent inhibition and is it relevant for this compound?
A3: Time-dependent inhibition (TDI) occurs when the inhibitory potency of a compound increases with the duration of pre-incubation with the enzyme.[5] This can be due to several factors, including slow binding kinetics, conformational changes in the enzyme upon inhibitor binding, or the formation of a more potent inhibitory metabolite. For inhibitors exhibiting TDI, the IC50 value will decrease with longer pre-incubation times. While specific studies on the time-dependent inhibition kinetics of this compound are not extensively detailed in the provided results, it is a crucial factor to consider when optimizing incubation time. Running experiments at different incubation time points is the best way to empirically determine if this compound exhibits TDI in your specific experimental system.
Q4: What are the typical incubation times reported for this compound in cellular assays?
A4: Published studies have reported using this compound at various incubation times, commonly ranging from 20 to 72 hours in cell-based assays. For example, in HEK293 cells, a 20-hour exposure was used to assess the reduction of the H3R2me2a mark, while a 72-hour treatment was used to measure the inhibition of Med12 methylation.[1][2] The choice of incubation time often depends on the specific downstream readout and the turnover rate of the methylation mark being investigated.
Troubleshooting Guide
Issue 1: High variability in IC50 values for this compound between experiments.
-
Possible Cause 1: Inconsistent Incubation Time. Even small variations in incubation time, especially for a time-dependent inhibitor, can lead to significant differences in IC50 values.
-
Solution: Strictly adhere to a standardized incubation time for all comparative experiments. Use a precise timer and stagger the addition of this compound and subsequent reagents to ensure consistent timing for all wells or plates.
-
-
Possible Cause 2: Fluctuation in Cell Seeding Density. The number of cells seeded can influence the apparent potency of an inhibitor.[6][7] Higher cell densities can sometimes lead to increased resistance.
-
Solution: Implement a strict protocol for cell counting and seeding to ensure uniform cell numbers across all wells and experiments. It is advisable to perform a cell density optimization experiment to determine the optimal seeding number for your specific cell line and assay duration.
-
-
Possible Cause 3: Instability of this compound in culture medium. The stability of the compound over the incubation period can affect its effective concentration.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. If long incubation times are necessary, consider a medium change with freshly prepared inhibitor at intermediate time points.
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Issue 2: No significant inhibition observed even at high concentrations of this compound.
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Possible Cause 1: Insufficient Incubation Time. The downstream effects of PRMT4/CARM1 inhibition, such as changes in histone methylation, may take time to become apparent, especially for stable methylation marks.
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Solution: Perform a time-course experiment, testing a range of incubation times (e.g., 12, 24, 48, and 72 hours) to determine the optimal duration for observing a significant inhibitory effect on your chosen readout.
-
-
Possible Cause 2: Low PRMT4/CARM1 expression or activity in the chosen cell line. The inhibitory effect of this compound will be minimal if the target enzymes are not sufficiently active.
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Solution: Confirm the expression and activity of PRMT4/CARM1 in your cell line using techniques like Western blot or a biochemical activity assay. Consider using a cell line known to have high PRMT4/CARM1 activity as a positive control.
-
-
Possible Cause 3: Inappropriate assay readout. The selected downstream marker may not be a direct or sensitive substrate of PRMT4/CARM1 in your cell type.
-
Solution: Choose a well-validated substrate of PRMT4/CARM1 for your readout, such as methylation of Histone H3 at Arginine 17 (H3R17me2a) or Med12.
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Issue 3: Observed cytotoxicity at concentrations intended for specific inhibition.
-
Possible Cause: Off-target effects or cellular stress due to prolonged exposure. High concentrations or very long incubation times of any compound can lead to non-specific toxicity.
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your inhibition assay to determine the concentration range where this compound is not cytotoxic. Aim to work within the non-toxic concentration range to ensure the observed effects are due to specific PRMT4/CARM1 inhibition.
-
Data Presentation
Table 1: Reported Cellular IC50 Values for this compound
| Cell Line | Target/Readout | Incubation Time (hours) | IC50 (µM) | Reference |
| HEK293 | H3R2me2a reduction | 20 | 0.97 ± 0.05 | [1] |
| HEK293 | Med12-Rme2a reduction | 72 | 1.4 ± 0.1 | [1][2] |
Table 2: Biochemical IC50 Values for this compound
| Enzyme | IC50 (nM) | Reference |
| PRMT4 (CARM1) | 34 | [1][2] |
| PRMT6 | 43 | [1][2] |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound Inhibition
This protocol outlines a general workflow to determine the optimal incubation time for this compound in a cellular assay using Western blotting to detect changes in histone methylation.
-
Cell Seeding:
-
Seed your target cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.
-
-
This compound Treatment:
-
The following day, treat the cells with a concentration of this compound that is known to be effective (e.g., 5-10 times the biochemical IC50) and a vehicle control (e.g., DMSO).
-
Incubate the cells for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
-
Cell Lysis and Protein Extraction:
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At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
For histone analysis, consider using an acid extraction protocol to enrich for nuclear proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15% or 4-20% gradient) suitable for resolving low molecular weight histone proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones).[8]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the methylated histone mark of interest (e.g., anti-H3R17me2a) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for the methylated histone and the total histone loading control.
-
Normalize the methylated histone signal to the total histone signal for each time point.
-
Plot the normalized signal against the incubation time to identify the time point at which maximum inhibition is achieved.
-
Protocol 2: Cell Viability Assay to Determine this compound Cytotoxicity
This protocol uses the MTT assay to assess the cytotoxic effects of this compound.
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Cell Seeding:
-
Seed cells in a 96-well plate at an optimized density.
-
-
This compound Treatment:
-
Treat cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) and a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the cytotoxic concentration range.
-
Visualizations
Caption: PRMT4/CARM1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining optimal this compound incubation time.
References
- 1. Protein arginine methyltransferases PRMT1, PRMT4/CARM1 and PRMT5 have distinct functions in control of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histone Immunoblotting Protocol | Rockland [rockland.com]
How to minimize off-target effects of MS049
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MS049, a potent and selective dual inhibitor of PRMT4 and PRMT6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a cell-active small molecule that potently and selectively inhibits two protein arginine methyltransferases (PRMTs): PRMT4 (also known as CARM1) and PRMT6.[1] It functions as a dual inhibitor, making it a valuable tool for studying the roles of these enzymes in various biological processes.
Q2: How does this compound inhibit PRMT4 and PRMT6?
Mechanism of action studies have shown that this compound is a noncompetitive inhibitor with respect to both the cofactor S-adenosylmethionine (SAM) and the peptide substrate.[1] This suggests that this compound does not directly compete with SAM or the substrate for their binding sites on the enzymes.
Q3: What is the recommended starting concentration for cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific biological question being investigated. A good starting point for most cell-based assays is to perform a dose-response experiment ranging from 100 nM to 10 µM. It is crucial to determine the lowest effective concentration that elicits the desired on-target effect to minimize the risk of off-target activities.[2][3][4]
Q4: What is MS049N and when should I use it?
MS049N is a structurally related, but inactive, negative control for this compound.[1] It is essential to include MS049N in your experiments as a control to distinguish on-target effects of this compound from non-specific or off-target effects. Any phenotype observed with this compound but not with an equivalent concentration of MS049N is more likely to be a result of PRMT4/6 inhibition.
Q5: How can I confirm that this compound is engaging its targets in my cells?
Target engagement can be confirmed using several methods. A straightforward approach is to measure the levels of known downstream histone marks of PRMT4 and PRMT6, such as asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), via Western Blotting.[2] A more direct method to confirm target engagement is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of PRMT4 and PRMT6 upon this compound binding.
Troubleshooting Guide
Problem 1: I am observing a phenotype with this compound, but I'm not sure if it's an off-target effect.
Solution:
-
Use the Negative Control: The most critical step is to perform the same experiment in parallel with the inactive control compound, MS049N. If the phenotype is not observed with MS049N at the same concentration, it strongly suggests the effect is due to the inhibition of the intended targets (PRMT4/6).[1]
-
Perform a Dose-Response Analysis: Test a range of this compound concentrations. On-target effects should typically occur at lower concentrations, consistent with the biochemical potency of the inhibitor. Off-target effects are more likely to appear at higher concentrations.[4]
-
Confirm Target Engagement: Use a target engagement assay like CETSA to confirm that this compound is binding to PRMT4 and PRMT6 at the effective concentrations in your experimental system.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing PRMT4 or PRMT6 to see if this reverses the phenotype caused by this compound.
Problem 2: I am not observing the expected phenotype after treating my cells with this compound.
Solution:
-
Confirm Compound Activity: Ensure that the this compound you are using is active. If possible, test it in a positive control cell line or biochemical assay where its effects are well-characterized.
-
Optimize Concentration and Treatment Time: The required concentration and duration of treatment can vary between cell lines. Perform a time-course and a dose-response experiment to identify the optimal conditions for your specific system.
-
Verify Target Expression: Confirm that your cells express PRMT4 and PRMT6 at the protein level using Western Blot or other proteomic methods.
-
Assess Downstream Markers: Check for the inhibition of known downstream markers of PRMT4/6 activity, such as H3R2me2a, by Western Blot to confirm that the inhibitor is active in your cells, even if the expected phenotype is not apparent.[2]
Problem 3: I am seeing conflicting results between my experiments using this compound.
Solution:
-
Standardize Experimental Conditions: Ensure that all experimental parameters, such as cell density, passage number, media composition, and treatment duration, are consistent across experiments.
-
Check for Compound Stability: Prepare fresh stock solutions of this compound and MS049N. Improper storage can lead to degradation of the compounds.
-
Evaluate Cell Health: Monitor cell viability and morphology to ensure that the observed effects are not due to general toxicity at the concentrations used.
Data Presentation
Table 1: In Vitro Potency of this compound Against a Panel of PRMTs
| Target | IC50 (nM) | Selectivity vs. PRMT4 |
| PRMT4 | 34 | - |
| PRMT6 | 43 | ~1.3-fold |
| PRMT1 | >13,000 | >382-fold |
| PRMT3 | >22,000 | >647-fold |
| PRMT8 | 1,600 | ~47-fold |
| PRMT5 | No Inhibition | - |
| PRMT7 | No Inhibition | - |
This table summarizes the biochemical inhibitory potency of this compound against various protein arginine methyltransferases, highlighting its selectivity for PRMT4 and PRMT6.
Table 2: Cellular Activity of this compound in HEK293 Cells
| Cellular Marker | IC50 (µM) |
| H3R2me2a reduction | 0.97 |
| Med12me2a reduction | 1.4 |
This table shows the concentration of this compound required to inhibit cellular markers of PRMT4 and PRMT6 activity by 50% in HEK293 cells.[2]
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will not lead to over-confluence during the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and MS049N in DMSO. From this stock, create a serial dilution series in cell culture medium to achieve final concentrations ranging from 10 µM down to 1 nM. Include a DMSO-only vehicle control.
-
Treatment: Replace the medium in the cell plates with the medium containing the different concentrations of this compound, MS049N, or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Analyze the cells for your phenotype of interest (e.g., cell viability, gene expression, protein levels).
-
Data Analysis: Plot the response versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration) or IC50 (inhibitory concentration).
Protocol 2: Western Blot for H3R2me2a
-
Cell Lysis: After treatment with this compound, MS049N, or vehicle, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3R2me2a overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Signaling pathway illustrating the inhibitory action of this compound on PRMT4 and PRMT6.
Caption: Experimental workflow for using this compound and its negative control to validate on-target effects.
Caption: Logical diagram for troubleshooting the specificity of observed cellular phenotypes with this compound.
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
Addressing MS049 cytotoxicity in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential cytotoxicity of MS049 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and cell-active dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1) and Protein Arginine Methyltransferase 6 (PRMT6).[1] It is a valuable chemical probe for studying the biological functions and dysregulation of these enzymes in various cellular processes.[1] Arginine methylation, catalyzed by PRMTs, is a crucial post-translational modification that influences transcription, RNA metabolism, DNA damage signaling, and other key pathways.[2]
Q2: Does this compound exhibit cytotoxicity?
Short-term studies have suggested that this compound has a low cytotoxic profile. For instance, one study in HEK293 cells showed no significant cytotoxicity at concentrations up to 50 μM over a 4-day period.[1] However, in long-term experiments (extending over weeks or months), the continuous inhibition of PRMT4/6 may lead to more pronounced cytotoxic or cytostatic effects. The impact can also be highly cell-type dependent.
Q3: Why might I observe cytotoxicity in my long-term experiment when it's not reported in short-term assays?
Several factors can contribute to cytotoxicity in long-term experiments:
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Cumulative Effects: Continuous exposure to an inhibitor, even at low concentrations, can lead to a gradual accumulation of cellular stress, metabolic changes, or epigenetic alterations that eventually compromise cell viability.
-
Cellular Dependence: Your specific cell line might be highly dependent on PRMT4 or PRMT6 activity for survival and proliferation. Inhibition of these enzymes could lead to cell cycle arrest or apoptosis over time.[3]
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Off-Target Effects: Like many small molecule inhibitors, this compound could have off-target effects that become apparent only after prolonged exposure.[4][5]
-
Metabolite Accumulation: The compound or its metabolites may accumulate in the culture medium to toxic levels with repeated dosing.
Q4: What are the common signs of cytotoxicity to watch for?
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A significant decrease in the rate of cell proliferation compared to vehicle-treated controls.
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Changes in cell morphology, such as rounding, shrinking, or detachment from the culture surface.
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Increased presence of floating, dead cells in the culture medium.
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Decreased metabolic activity as measured by assays like MTT, WST-1, or resazurin.[6]
Q5: How can I establish a non-toxic working concentration of this compound for my long-term experiments?
It is crucial to perform a dose-response experiment using your specific cell line over a time course that is relevant to your planned long-term study. A typical approach involves a long-term cytotoxicity assay to determine the EC50 (the concentration that reduces cell number by 50%) over several weeks.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cell death observed within the first week of treatment. | The concentration of this compound is too high for your specific cell line. | Perform a dose-response curve (e.g., from 0.1 µM to 50 µM) to determine the IC50 at a relevant time point (e.g., 72-96 hours). Choose a concentration for long-term studies that is well below the IC50. |
| Cell proliferation slows down significantly over several weeks. | Cumulative on-target or off-target effects of this compound are leading to cytostatic effects. | Consider an intermittent dosing schedule (e.g., 3 days on, 2 days off) to allow cells to recover. Alternatively, lower the concentration of this compound. |
| Results are inconsistent between experiments. | Instability of this compound in culture medium at 37°C. Variation in cell seeding density. | Prepare fresh stock solutions of this compound in DMSO and aliquot for single use to avoid freeze-thaw cycles.[8] Ensure consistent cell seeding density at the start of each experiment. |
| Morphological changes (e.g., cells becoming larger, flatter) without significant cell death. | The compound may be inducing cellular senescence or differentiation. | Assess markers of senescence (e.g., SA-β-gal staining) or differentiation relevant to your cell type. |
| No effect observed, even at high concentrations. | The cell line may be resistant to PRMT4/6 inhibition. The compound may not be active. | Confirm the activity of your this compound stock in a sensitive, positive control cell line or in a biochemical assay. Sequence your cell line to check for mutations in PRMT4 or PRMT6. |
Experimental Protocols & Workflows
Protocol 1: Long-Term Cytotoxicity Assessment using a Resazurin-Based Assay
This protocol is designed to assess the effect of this compound on cell viability over a multi-week period.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (and its negative control, MS049N, if available[1])
-
Vehicle control (e.g., DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black plates
-
Multi-channel pipette
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Workflow Diagram:
Caption: Workflow for long-term cytotoxicity assessment.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over at least one week. Include wells for "medium only" (background) and "vehicle control".
-
Initial Treatment: After 24 hours, treat the cells with a serial dilution of this compound. It is recommended to start with a broad range (e.g., 0.1 µM to 50 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Weekly Assessment: a. At the end of each week, perform a resazurin viability assay. Add resazurin solution to each well (to a final concentration of ~15 µg/mL) and incubate for 2-4 hours at 37°C. b. Measure fluorescence using a plate reader. c. After reading, carefully aspirate the medium containing resazurin. d. Add fresh medium containing the appropriate concentrations of this compound or vehicle.
-
Cell Passaging: If cells become confluent during the experiment, they will need to be passaged. Trypsinize the cells from each treatment group, count them, and re-seed them at the initial density in fresh plates with the corresponding treatment.
-
Data Analysis: For each time point, subtract the background fluorescence from all readings. Normalize the fluorescence of treated wells to the vehicle control wells to calculate the percent viability. Plot percent viability versus log[this compound] to determine the EC50 at each time point.
Signaling Pathway Diagram: On-Target Effects of this compound
This compound inhibits PRMT4 and PRMT6, which are involved in methylating various proteins, including histones and transcription factors. This can impact gene expression and other cellular processes.
Caption: Simplified PRMT4/6 signaling pathway inhibited by this compound.
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MS049 Delivery into Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of MS049, a potent dual inhibitor of PRMT4 and PRMT6, into primary cells.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and cell-active small molecule that dually inhibits Protein Arginine Methyltransferase 4 (PRMT4) and PRMT6 with IC50 values of 34 nM and 43 nM, respectively.[1][2] It functions by reducing the levels of asymmetrically dimethylated arginine on substrates such as MED12 and histone H3 at arginine 2 (H3R2me2a).[1][2] this compound is a valuable chemical probe for studying the biological roles of PRMT4 and PRMT6 in various cellular processes.[3]
Q2: What are the main challenges when delivering this compound to primary cells?
A2: Primary cells are notoriously more difficult to work with than immortalized cell lines. Key challenges for delivering small molecules like this compound include:
-
Lower membrane permeability: Primary cells can have tighter cell membranes, making passive diffusion of compounds more challenging.
-
Efflux pump activity: Primary cells, particularly immune cells, can express high levels of efflux pumps that actively remove foreign small molecules.
-
Cell viability: Primary cells are more sensitive to manipulation and toxic compounds, requiring careful optimization of delivery protocols to maintain cell health.
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Heterogeneity: Primary cell populations are often heterogeneous, leading to variable uptake and response to this compound.
Q3: What is the recommended starting concentration of this compound for primary cell experiments?
A3: The optimal concentration of this compound will vary depending on the primary cell type and the experimental endpoint. Based on studies with HEK293 cells, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for observing effects on histone methylation marks.[2] For cell proliferation or viability assays in sensitive cell lines, IC50 values can be in the low micromolar range.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific primary cell type and assay.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a hydrochloride salt and is soluble in DMSO.[5] For stock solutions, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your cell culture does not exceed 0.1-0.5% to avoid solvent-induced toxicity.
Q5: How can I verify that this compound is entering the primary cells and inhibiting its target?
A5: To confirm intracellular delivery and target engagement, you can perform a Western blot to assess the levels of the H3R2me2a mark, a known substrate of PRMT4/6.[1][2] A dose-dependent reduction in this mark following this compound treatment indicates successful cell penetration and target inhibition. Alternatively, you can use mass spectrometry-based approaches to quantify the intracellular concentration of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of PRMT4/6 activity (e.g., no change in H3R2me2a levels) | 1. Insufficient intracellular concentration of this compound: Poor membrane permeability, active efflux, or degradation of the compound. 2. Suboptimal this compound concentration: The concentration used may be too low for the specific primary cell type. 3. Incorrect this compound handling: Improper storage or multiple freeze-thaw cycles may have degraded the compound. 4. Short incubation time: The treatment duration may not be sufficient to observe changes in methylation marks. | 1. Optimize delivery method: Try different delivery strategies such as co-incubation with a cell-penetrating peptide or using a nanoparticle-based delivery system. 2. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal dose. 3. Use fresh aliquots of this compound stock solution: Avoid repeated freeze-thaw cycles. 4. Increase incubation time: Extend the treatment duration (e.g., 24, 48, or 72 hours) and assess target inhibition at different time points. |
| High cell toxicity or death | 1. This compound concentration is too high: The compound may be cytotoxic at the concentration used. 2. High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the primary cells. 3. Stressed cells: Primary cells may be unhealthy or stressed due to isolation or culture conditions. | 1. Lower the this compound concentration: Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration. 2. Reduce the final DMSO concentration: Ensure the final DMSO concentration is below 0.1%. If a higher this compound concentration is needed, consider using a more concentrated stock solution. 3. Ensure optimal cell health: Use freshly isolated primary cells and follow best practices for primary cell culture. Allow cells to recover after isolation before starting the experiment. |
| Inconsistent results between experiments | 1. Variability in primary cell populations: Donor-to-donor variability or differences in cell isolation procedures. 2. Inconsistent this compound preparation: Variations in the preparation of stock and working solutions. 3. Inconsistent cell density: Seeding cells at different densities can affect their response to treatment. | 1. Use cells from the same donor for a set of experiments: If possible, and document the characteristics of each donor. Standardize the cell isolation protocol. 2. Prepare a large batch of this compound stock solution: Aliquot and store properly to ensure consistency across experiments. 3. Seed cells at a consistent density for all experiments: Optimize the seeding density for your specific primary cell type and assay. |
Data Presentation
Table 1: Comparison of Delivery Methods for Small Molecule Inhibitors into Primary Cells
| Delivery Method | Principle | Typical Efficiency for Small Molecules | Advantages | Disadvantages | Applicable Primary Cell Types |
| Passive Diffusion | Direct permeation across the cell membrane driven by a concentration gradient. | Variable, depends on compound's physicochemical properties (lipophilicity, size). | Simple, non-invasive, does not require special reagents. | Inefficient for polar or large molecules; can be limited by efflux pumps. | Most adherent cells with sufficient incubation time. |
| Lipid-Based Reagents | Encapsulation of the small molecule within lipid-based nanoparticles that fuse with the cell membrane. | Moderate to High. | Can enhance the uptake of poorly permeable compounds; commercially available kits. | Can be cytotoxic; efficiency is cell-type dependent; may require optimization. | T cells, hematopoietic stem cells, neurons. |
| Electroporation | Application of an electrical field to create transient pores in the cell membrane. | High. | Highly efficient for a broad range of cell types; rapid delivery. | Can cause significant cell death; requires specialized equipment; optimization of electrical parameters is critical. | Lymphocytes, hematopoietic stem cells, neurons. |
| Cell-Penetrating Peptides (CPPs) | Covalent or non-covalent conjugation of the small molecule to a CPP that facilitates translocation across the cell membrane. | Moderate to High. | Can deliver a wide range of cargo; low cytotoxicity. | Can be expensive; synthesis and purification of conjugates can be complex; efficiency varies with CPP and cargo. | T cells, neurons, fibroblasts. |
Table 2: IC50 Values of PRMT Inhibitors in Different Cell Types
| Inhibitor | Target(s) | Cell Type | Assay | IC50 | Reference |
| This compound | PRMT4/6 | HEK293 | H3R2me2a reduction | 0.97 µM | [2] |
| This compound | PRMT4 | HEK293 | MED12-Rme2a reduction | 1.4 µM | [2] |
| EPZ015666 | PRMT5 | HTLV-1 transformed T-cell lines | Cell Viability | Nanomolar range | [6] |
| EPZ015666 | PRMT5 | Mantle Cell Lymphoma (MCL) cell lines | Proliferation | 96-904 nM | [5][7] |
| GSK343 | EZH2 | Glioma primary cells (pGBM-1) | Proliferation | ~5 µM | [8] |
| GSK343 | EZH2 | LNCaP (prostate cancer cell line) | Growth | 2.9 µM | [9] |
Experimental Protocols
Protocol 1: Standard Delivery of this compound to Adherent Primary Cells via Passive Diffusion
Materials:
-
Primary adherent cells (e.g., primary fibroblasts, primary neurons)
-
Complete cell culture medium
-
This compound hydrochloride
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
-
Reagents for downstream analysis (e.g., lysis buffer, antibodies for Western blot)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the primary cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Preparation of this compound Working Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Treatment of Cells:
-
Carefully remove the old medium from the cells.
-
Add the prepared this compound working solutions or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
After incubation, wash the cells with PBS.
-
Lyse the cells and collect the protein lysates for Western blot analysis of H3R2me2a levels or other downstream assays.
-
Protocol 2: Enhanced Delivery of this compound to Suspension Primary Cells using a Lipid-Based Reagent
Materials:
-
Primary suspension cells (e.g., primary T cells, hematopoietic stem cells)
-
Complete cell culture medium
-
This compound hydrochloride
-
Anhydrous DMSO
-
Commercially available lipid-based transfection reagent suitable for small molecules
-
Serum-free medium (e.g., Opti-MEM™)
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
Isolate and prepare the primary suspension cells according to your standard protocol.
-
Resuspend the cells in complete culture medium at the desired density.
-
-
Formation of this compound-Lipid Complexes:
-
Follow the manufacturer's protocol for the chosen lipid-based reagent. A general procedure is as follows:
-
In a microcentrifuge tube, dilute the required amount of this compound from the DMSO stock into serum-free medium.
-
In a separate tube, dilute the lipid-based reagent in serum-free medium.
-
Add the diluted this compound to the diluted lipid reagent and mix gently by pipetting.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
-
Treatment of Cells:
-
Add the this compound-lipid complexes dropwise to the cell suspension while gently swirling the plate or tube.
-
Incubate the cells for 4-6 hours under standard culture conditions.
-
After the initial incubation, add fresh complete medium to the cells. For some sensitive primary cells, it may be necessary to centrifuge the cells and resuspend them in fresh medium to remove the lipid reagent.
-
-
Continued Incubation and Analysis:
-
Continue to incubate the cells for the desired total treatment time (e.g., 24, 48, or 72 hours).
-
Harvest the cells for downstream analysis as described in Protocol 1.
-
Mandatory Visualization
Caption: this compound inhibits PRMT4/6, altering gene expression.
Caption: Workflow for this compound treatment of primary cells.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. oncotarget.com [oncotarget.com]
- 9. medchemexpress.com [medchemexpress.com]
MS049 Technical Support Center: Your Guide to Reproducible Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their experimental conditions for MS049 to achieve reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and cell-active dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and PRMT6.[1] It functions as a noncompetitive inhibitor with respect to both the cofactor S-adenosylmethionine (SAM) and the peptide substrate. This means it does not directly compete with either SAM or the substrate for binding to the enzyme's active site. A negative control compound, MS049N, which is inactive in biochemical and cellular assays, is available for use in experiments to distinguish specific effects of PRMT4/6 inhibition from off-target effects.[1]
Q2: What are the recommended starting concentrations and incubation times for this compound in cell-based assays?
The optimal concentration and incubation time for this compound are cell-line and endpoint-dependent. However, based on published data, a good starting point for most cell-based assays is a concentration range of 1-10 µM for an incubation period of 24-72 hours. It is crucial to perform a dose-response and time-course experiment for your specific cell line and assay to determine the optimal conditions.
Q3: What is the solubility and stability of this compound?
The hydrochloride salt of this compound is soluble in aqueous solutions like PBS. However, it is always recommended to prepare fresh solutions for each experiment. If long-term storage of a stock solution is necessary, it should be stored at -80°C. Repeated freeze-thaw cycles should be avoided. The stability of this compound in cell culture media over long incubation periods should be considered, and for experiments exceeding 72 hours, replenishment of the media with fresh this compound may be necessary to maintain a consistent effective concentration.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Histone Methylation (e.g., H3R2me2a) Observed by Western Blot.
Possible Causes and Solutions:
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Suboptimal this compound Concentration or Incubation Time:
-
Solution: Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your cell line.
-
-
Poor Antibody Quality:
-
Solution: Ensure your primary antibody is specific for the methylation mark of interest (e.g., H3R2me2a) and has been validated for Western blotting. Run positive and negative controls to verify antibody performance.
-
-
Inefficient Protein Extraction or Sample Preparation:
-
Solution: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Ensure complete cell lysis and accurate protein quantification.
-
-
This compound Degradation:
-
Solution: Prepare fresh this compound solutions for each experiment. If using a stock solution, ensure it has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles.
-
-
Low Abundance of the Target Histone Mark:
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Solution: The basal level of certain histone methylation marks can be low in some cell lines. Consider using a positive control, such as cells overexpressing PRMT6, to validate your experimental setup.[2]
-
Problem 2: High Background or Non-Specific Bands in Western Blot.
Possible Causes and Solutions:
-
Antibody Concentration Too High:
-
Solution: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background.
-
-
Insufficient Blocking:
-
Solution: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature or overnight at 4°C.
-
-
Inadequate Washing:
-
Solution: Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
-
-
Cross-reactivity of the Secondary Antibody:
-
Solution: Ensure the secondary antibody is specific for the species of the primary antibody.
-
Problem 3: Significant Cell Death Observed at Effective this compound Concentrations.
Possible Causes and Solutions:
-
Off-Target Cytotoxicity:
-
Solution: Include the negative control, MS049N, in your experiments at the same concentrations as this compound. This will help differentiate between cytotoxicity due to PRMT4/6 inhibition and off-target effects. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the cytotoxic effects of both this compound and MS049N.
-
-
Cell Line Sensitivity:
-
Solution: Some cell lines may be more sensitive to the inhibition of PRMT4 and PRMT6, as these enzymes are involved in critical cellular processes like cell proliferation and senescence.[3] Lower the concentration of this compound and/or reduce the incubation time.
-
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Target | Value | Reference |
| IC₅₀ (Biochemical) | PRMT4 | 34 nM | [1] |
| PRMT6 | 43 nM | [1] | |
| Cellular IC₅₀ (H3R2me2a) | HEK293 cells | 0.97 µM | [1] |
| Cellular IC₅₀ (Med12-Rme2a) | HEK293 cells | 1.4 µM | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Histone Methylation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest. Treat cells with the desired concentrations of this compound and MS049N (negative control) for the determined optimal time. Include a vehicle-treated control (e.g., DMSO).
-
Histone Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
For histone analysis, an acid extraction protocol can be used for higher purity.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (15-20 µg) onto a 15% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific histone methylation mark (e.g., anti-H3R2me2a) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using image analysis software and normalize to the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overconfluency during the experiment.
-
Treatment: After allowing cells to adhere overnight, treat them with a range of concentrations of this compound and MS049N. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from wells with no cells.
Mandatory Visualizations
Caption: PRMT4 and PRMT6 signaling pathways and the inhibitory action of this compound.
Caption: A generalized experimental workflow for studying the effects of this compound.
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]
Technical Support Center: Troubleshooting Guide for Western Blot Experiments Involving MS049
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MS049, a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and PRMT6, in their western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in western blot experiments?
This compound is a chemical probe that acts as a potent and selective dual inhibitor of the enzymes PRMT4 and PRMT6.[1] In western blot experiments, this compound is typically used to treat cells or tissues to investigate the downstream effects of inhibiting PRMT4 and PRMT6 activity. This allows researchers to study the role of these enzymes in various cellular processes by observing changes in the methylation status or expression levels of their substrate proteins. A structurally similar but inactive compound, MS049N, is often used as a negative control to ensure that the observed effects are specifically due to the inhibition of PRMT4 and PRMT6.[2]
Q2: What are the primary downstream targets of PRMT4 and PRMT6 that can be assessed by western blot after this compound treatment?
PRMT4 (also known as CARM1) and PRMT6 are known to methylate both histone and non-histone proteins. Common substrates analyzed by western blot following this compound treatment include:
-
Histones: Asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), histone H3 at arginine 17 (H3R17me2a), and histone H4 at arginine 3 (H4R3me2a).[3][4][5]
-
Non-histone proteins: Asymmetric dimethylation of proteins such as Med12 (Mediator complex subunit 12) and BAF155 (a component of the SWI/SNF chromatin remodeling complex).[6]
Q3: What is the recommended concentration and treatment time for this compound in cell-based assays?
The optimal concentration and treatment time for this compound can vary depending on the cell line and the specific target being investigated. However, published studies provide a general starting point. For example, in HEK293 cells, this compound has been shown to reduce levels of Med12 asymmetric dimethylation (Med12-Rme2a) with an IC50 of 1.4 ± 0.1 µM after 72 hours of treatment.[2][7] For the inhibition of H3R2me2a, concentrations in the range of 0.1-10 µM for 20 hours have been used.[7] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Troubleshooting Guide
Problem 1: No observable effect of this compound treatment on the target protein.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inactive this compound | Ensure this compound is properly stored and handled to maintain its activity. Prepare fresh stock solutions. Consider purchasing from a reputable supplier. |
| Insufficient inhibitor concentration or treatment time | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 10 µM).[7] Also, perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for your cell line and target. |
| Low abundance of the target protein or modification | Increase the amount of protein loaded onto the gel.[8] Consider enriching for your protein of interest through immunoprecipitation prior to western blotting.[8] |
| Poor antibody quality | Use an antibody that has been validated for western blotting and is specific for the methylated form of your target protein. Include positive and negative controls to verify antibody performance. |
| Cell line is not responsive to this compound | Confirm that your cell line expresses PRMT4 and PRMT6. Some cell lines may have compensatory mechanisms that mask the effect of the inhibitor. |
| Incorrect use of negative control | Ensure you are comparing the this compound-treated sample to a vehicle-treated control (e.g., DMSO) and the inactive negative control, MS049N. |
Problem 2: High background or non-specific bands on the western blot.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Primary or secondary antibody concentration is too high | Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with low background.[9] |
| Insufficient blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the blocking agent; common choices are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.[10] |
| Inadequate washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a detergent like Tween-20 (e.g., 0.1% in TBS).[11] |
| Contaminated buffers or reagents | Prepare fresh buffers and filter them to remove any precipitates. Ensure all equipment is clean.[9] |
| Membrane was allowed to dry out | Keep the membrane moist at all times during the blotting procedure.[12] |
Problem 3: Inconsistent results between experiments.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Variability in cell culture conditions | Maintain consistent cell passage numbers, confluency, and treatment conditions for all experiments. |
| Inconsistent protein extraction and quantification | Use a consistent lysis buffer and protocol. Accurately determine protein concentration for each sample and ensure equal loading.[8] |
| Variations in western blot protocol | Standardize all steps of the western blot protocol, including gel electrophoresis, transfer, antibody incubation times, and washing steps. |
| Reagent variability | Prepare large batches of buffers and aliquot them to ensure consistency. Use fresh dilutions of antibodies for each experiment. |
Experimental Protocols
Detailed Methodology for a Typical Western Blot Experiment with this compound Treatment
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, MS049N (negative control), and a vehicle control (e.g., DMSO) for the predetermined amount of time.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
Caption: Signaling pathway of PRMT4/6 and its inhibition by this compound.
Caption: Experimental workflow for a western blot using this compound.
Caption: Troubleshooting decision tree for this compound western blot experiments.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein arginine methyltransferases PRMT1, PRMT4/CARM1 and PRMT5 have distinct functions in control of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Systematic investigation of PRMT6 substrate recognition reveals broad specificity with a preference for an RG motif or basic and bulky residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
Validation & Comparative
Validating the On-Target Effects of MS049 Using its Inactive Control, MS049N: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a chemical probe is paramount. This guide provides a comprehensive comparison of MS049, a potent dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and PRMT6, with its structurally similar but inactive negative control, MS049N. By presenting supporting experimental data, detailed protocols, and visual workflows, this guide serves as a resource for validating the on-target effects of this compound in various experimental settings.
Unveiling the Specificity of this compound
This compound is a cell-active chemical probe that potently and selectively inhibits the enzymatic activity of PRMT4 and PRMT6.[1][2][3][4] To rigorously demonstrate that the observed biological effects of this compound are a direct consequence of inhibiting these target enzymes, a negative control, MS049N, was developed.[1][2][3] MS049N is an analog of this compound that is inactive in both biochemical and cellular assays, making it an ideal tool to differentiate on-target from off-target or non-specific effects.[1][3][5]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data from biochemical and cellular assays, highlighting the potent activity of this compound and the contrasting inactivity of MS049N.
| Compound | PRMT4 IC50 (nM) | PRMT6 IC50 (nM) |
| This compound | 34 ± 10 | 43 ± 7 |
| MS049N | > 50,000 | > 50,000 |
Caption: Biochemical IC50 values of this compound and MS049N against PRMT4 and PRMT6. Data demonstrates the high potency of this compound and the lack of inhibitory activity of MS049N.
| Compound | Cellular H3R2me2a IC50 (µM) | Cellular Med12-Rme2a IC50 (µM) |
| This compound | 0.97 | 1.4 |
| MS049N | > 30 | > 30 |
Caption: Cellular IC50 values for the reduction of histone H3 arginine 2 asymmetric dimethylation (H3R2me2a) and Mediator complex subunit 12 arginine methylation (Med12-Rme2a) in HEK293 cells. The data confirms the cell permeability and on-target engagement of this compound, while MS049N shows no effect.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and validation studies.
In Vitro PRMT Inhibition Assay
This assay quantifies the ability of a compound to inhibit the methyltransferase activity of PRMT4 or PRMT6 in a biochemical setting.
Materials:
-
Recombinant human PRMT4 and PRMT6 enzymes
-
S-(5'-adenosyl)-L-methionine (SAM)
-
[³H]-SAM (radiolabeled methyl donor)
-
Peptide substrate (e.g., histone H3 or H4 peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)
-
Test compounds (this compound, MS049N) dissolved in DMSO
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound and MS049N in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant PRMT enzyme, and peptide substrate.
-
Add the diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding a mixture of SAM and [³H]-SAM.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding an appropriate quenching solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Cellular Western Blot for Histone and Non-Histone Protein Methylation
This method is used to assess the ability of this compound to inhibit the methylation of its endogenous substrates within a cellular context.
Materials:
-
HEK293 cells
-
Cell culture medium and reagents
-
This compound and MS049N
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3R2me2a, anti-Med12-Rme2a, anti-total Histone H3, anti-total Med12, and a loading control (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed HEK293 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or MS049N for 48-72 hours. Include a DMSO-treated control.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of methylated proteins to the total protein levels and the loading control.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for its validation.
Caption: Experimental workflow for validating this compound on-target effects.
Caption: PRMT4 signaling pathway in transcriptional regulation.
Caption: PRMT6 signaling and its role in the PI3K/AKT pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent, Selective, and Cell-Active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
A Comparative Analysis of MS049 Efficacy Against Other Protein Arginine Methyltransferase (PRMT) Inhibitors
This guide provides a detailed comparison of the biochemical and cellular efficacy of MS049, a dual inhibitor of PRMT4 and PRMT6, with other notable PRMT inhibitors. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds for epigenetic research.
Introduction to Protein Arginine Methyltransferases (PRMTs)
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins.[1][2] This post-translational modification is crucial for regulating numerous cellular processes, including signal transduction, gene expression, DNA repair, and RNA splicing.[2][3] The dysregulation of PRMT activity has been implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[1][2][4][5]
PRMTs are classified into three types based on their catalytic activity:[1][2][6][7]
-
Type I PRMTs (PRMT1, 2, 3, 4, 6, 8) catalyze monomethylation and subsequent asymmetric dimethylation of arginine residues.[1][2][7]
-
Type II PRMTs (PRMT5, 9) catalyze monomethylation and subsequent symmetric dimethylation.[1][2]
-
Type III PRMTs (PRMT7) are capable only of monomethylation.[1][2][6]
This compound has emerged as a potent and selective dual inhibitor of the Type I enzymes PRMT4 (also known as CARM1) and PRMT6.[2][8][9][10] This guide compares its performance against other inhibitors targeting various PRMTs.
Biochemical Efficacy: A Head-to-Head Comparison
The primary measure of a PRMT inhibitor's biochemical efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the amount of inhibitor required to reduce the enzyme's activity by 50%. This compound demonstrates high potency and selectivity for PRMT4 and PRMT6.
Table 1: Comparative IC50 Values of PRMT Inhibitors (nM)
| Inhibitor | Target PRMTs | PRMT1 | PRMT3 | PRMT4 (CARM1) | PRMT5 | PRMT6 | PRMT8 | Reference |
|---|---|---|---|---|---|---|---|---|
| This compound | Dual PRMT4/PRMT6 | >13,000 | >22,000 | 34 | >50,000 | 43 | 1,600 | [8][9] |
| MS023 | Pan Type I | 30 | 119 | 83 | Inactive | 4 | 5 | [1][10][11] |
| GSK591 | PRMT5 | - | - | - | 11 | - | - | [10] |
| JNJ-64619178 | PRMT5 | - | - | - | 0.14 | - | - | [12] |
| AMI-1 | Pan-PRMT (early) | 8,800 | - | 74,000 | - | - | - |[1] |
Data presented as IC50 values in nanomolars (nM). Lower values indicate higher potency. "-" indicates data not available or not the primary target. Inactive indicates no significant inhibition at tested concentrations.
As shown, this compound is a highly potent inhibitor of PRMT4 and PRMT6, with IC50 values of 34 nM and 43 nM, respectively.[8][9][10] It exhibits excellent selectivity, with over 300-fold greater potency for its primary targets compared to other Type I PRMTs like PRMT1 and PRMT3, and shows no activity against Type II (PRMT5) or Type III (PRMT7) enzymes.[2][8][9] In contrast, MS023 is a potent pan-inhibitor of Type I PRMTs, with nanomolar activity against PRMTs 1, 3, 4, 6, and 8.[1][10][11] Inhibitors like GSK591 and JNJ-64619178 are highly specific for the Type II enzyme PRMT5 and show no cross-reactivity with Type I enzymes.[10][12]
Cellular Efficacy: Impact on Cellular Methylation Marks
Beyond biochemical assays, it is critical to assess an inhibitor's ability to engage its target and modulate methylation within a cellular context. This compound has been shown to effectively reduce key histone and non-histone methylation marks in cells.
Table 2: Comparative Cellular Activity of PRMT Inhibitors
| Inhibitor | Cell Line | Target Mark / Assay | Cellular IC50 / Effect | Reference |
|---|---|---|---|---|
| This compound | HEK293 | H3R2me2a Reduction | 0.97 µM | [5][9] |
| HEK293 | Med12-Rme2a Reduction | 1.4 µM | [5][13] | |
| MS023 | MCF7 | H4R3me2a Reduction | Effective at 1-10 µM | [11] |
| GSK3326595 (PRMT5i) | A549 | SDMA Reduction | Potent reduction of SDMA | [14] |
| Various | Cell Growth Inhibition | Varies by cell line | [15][16] | |
| JNJ-64619178 (PRMT5i) | Lung Cancer Lines | Cell Proliferation | Robust inhibition | [17] |
| | Solid Tumors | Tumor Growth | Preliminary antitumor activity |[16][18] |
This compound effectively reduces levels of asymmetric dimethylation on Histone 3 at Arginine 2 (H3R2me2a) and on the Mediator complex subunit 12 (Med12me2a) in HEK293 cells in a dose-dependent manner.[5][8] This confirms its cell permeability and on-target activity against its designated enzymes, PRMT6 and PRMT4, respectively.[5] The compound is reported to be non-toxic and does not affect the growth of HEK293 cells, making it a suitable chemical probe for cellular studies.[8][13]
Experimental Protocols
Protocol 1: In Vitro Biochemical IC50 Determination (Radiometric Assay)
This protocol outlines a standard method for determining the enzymatic activity and inhibition of PRMTs. Radiometric assays are considered a gold standard due to their sensitivity.[3]
Objective: To measure the IC50 value of an inhibitor against a specific PRMT enzyme.
Materials:
-
Recombinant PRMT enzyme (e.g., PRMT4, PRMT6)
-
Methyl donor: S-[3H-methyl]-adenosyl-L-methionine ([3H]-SAM)
-
Methyl acceptor substrate (e.g., histone H3 or a specific peptide)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)
-
Phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, recombinant PRMT enzyme, and the peptide substrate.
-
Inhibitor Addition: Add the test inhibitor (e.g., this compound) at a range of final concentrations. Include a DMSO control (vehicle).
-
Initiation: Start the reaction by adding [3H]-SAM.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Spot the reaction mixture onto phosphocellulose filter paper to stop the reaction. The negatively charged paper binds the positively charged peptide/protein substrate.
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., ammonium bicarbonate) to remove unincorporated [3H]-SAM.
-
Detection: Place the dried filter paper into scintillation vials with scintillation fluid.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter. The counts are proportional to enzyme activity.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Target Engagement (Western Blot)
This protocol describes how to measure the effect of a PRMT inhibitor on the methylation status of a target protein within cells.
Objective: To determine if this compound reduces H3R2me2a levels in a cellular context.
Materials:
-
HEK293 cells
-
Cell culture medium and supplements
-
This compound inhibitor and DMSO (vehicle)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3R2me2a and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Treatment: Culture HEK293 cells and treat them with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO for a set period (e.g., 48-72 hours).[5][13]
-
Cell Lysis: Harvest the cells and lyse them on ice using lysis buffer to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody specific for the methylation mark (anti-H3R2me2a) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and capture the signal using a digital imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for a loading control (e.g., anti-total H3) to normalize the data.
-
Analysis: Quantify the band intensities to determine the relative reduction in the H3R2me2a mark at different inhibitor concentrations.
Mechanism of Action and Signaling Context
This compound acts as a noncompetitive inhibitor with respect to both the SAM cofactor and the peptide substrate for PRMT4 and PRMT6.[2] This suggests that this compound binds to a site distinct from the active site pockets for SAM and the substrate, likely an allosteric site, which then induces a conformational change that inhibits catalysis.[1]
Conclusion
This compound is a potent and highly selective dual inhibitor of PRMT4 and PRMT6.[2][8][9] Its efficacy is demonstrated by low nanomolar IC50 values in biochemical assays and confirmed by its ability to reduce specific cellular methylation marks at sub-micromolar to low-micromolar concentrations.[5][9] Compared to pan-Type I inhibitors like MS023 or highly specific PRMT5 inhibitors such as GSK591, this compound offers a unique tool for dissecting the specific biological functions of PRMT4 and PRMT6 without broadly affecting other PRMTs.[2] Its demonstrated cellular activity and selectivity, coupled with the availability of a negative control compound (MS049N), make it a valuable chemical probe for epigenetic research.[2]
References
- 1. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Type I PRMT Inhibition Protects Against C9ORF72 Arginine-Rich Dipeptide Repeat Toxicity [frontiersin.org]
- 7. Small Molecule Inhibitors of Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. caymanchem.com [caymanchem.com]
- 10. adooq.com [adooq.com]
- 11. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. onclive.com [onclive.com]
- 16. onclive.com [onclive.com]
- 17. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Cross-Validation of MS049 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of MS049, a potent dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and PRMT6, with the phenotypic outcomes observed from genetic knockdown or knockout of these enzymes. By cross-validating the results from chemical and genetic perturbations, we aim to offer a clearer understanding of the on-target effects of this compound and the cellular functions of PRMT4 and PRMT6.
Introduction to this compound and its Targets
This compound is a selective, cell-active small molecule that inhibits the enzymatic activity of both PRMT4 (also known as CARM1) and PRMT6.[1] These enzymes belong to the type I family of protein arginine methyltransferases, which catalyze the asymmetric dimethylation of arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, DNA repair, and signal transduction. Dysregulation of PRMT4 and PRMT6 has been implicated in several diseases, particularly cancer, making them attractive therapeutic targets.[1]
Comparative Analysis: Pharmacological versus Genetic Inhibition
This section compares the reported effects of this compound treatment with the consequences of genetic silencing (e.g., via siRNA or shRNA) or knockout (e.g., via CRISPR/Cas9) of PRMT4 and PRMT6. It is important to note that a direct, head-to-head comparison of this compound and genetic models within a single study is not yet available in the published literature. Therefore, this guide synthesizes findings from independent studies to provide a "virtual" cross-validation.
Effects on Cell Proliferation and Senescence
| Intervention | Model System | Observed Effect on Proliferation | Observed Effect on Senescence | Key Mediators | Reference |
| This compound Treatment | Clear Cell Renal Cell Carcinoma (ccRCC) Cell Lines | No significant decrease in cell proliferation. | Not Reported | - | [2] |
| PRMT4 Knockdown (siRNA) | Human Retinal Pigment Epithelial (ARPE-19) Cells | Attenuated oxidative stress-induced decrease in cell viability. | Not Reported | - | |
| PRMT6 Knockdown (shRNA) | Human Fibrosarcoma (HT1080) and Lung Carcinoma (A549) Cells | Proliferation defects and G1-phase arrest. | Induction of cellular senescence. | p21 (CDKN1A), p16 (CDKN2A) |
Summary: Genetic knockdown of PRMT6 has been demonstrated to significantly impair cell proliferation and induce senescence through the upregulation of key cell cycle inhibitors like p21 and p16. In contrast, one study in clear cell renal cell carcinoma models showed that this compound did not significantly impact cell proliferation, suggesting that the role of PRMT4/6 in proliferation may be context-dependent.[2] The effects of this compound on senescence have not been explicitly reported.
Impact on Histone Methylation
| Intervention | Model System | Target Histone Mark | Observed Effect | Reference |
| This compound Treatment | HEK293 Cells | H3R2me2a | Reduction in methylation | [1] |
| PRMT6 Knockout | Mouse Embryonic Fibroblasts (MEFs) | H3R2me2a | Loss of methylation |
Summary: Both pharmacological inhibition with this compound and genetic knockout of PRMT6 lead to a reduction or loss of the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a). This convergence provides strong evidence that the observed reduction in this histone mark upon this compound treatment is a direct consequence of PRMT6 inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving PRMT4 and PRMT6 and a typical experimental workflow for cross-validating pharmacological and genetic results.
Caption: PRMT4 and PRMT6 signaling in transcriptional regulation.
Caption: Experimental workflow for cross-validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summarized protocols for key experiments cited in this guide.
siRNA-mediated Knockdown of PRMT4/6 and Western Blot Analysis
This protocol outlines the general steps for transiently silencing PRMT4 or PRMT6 using small interfering RNA (siRNA) and subsequently verifying the knockdown efficiency by Western blotting.
Materials:
-
Target-specific siRNA duplexes (for PRMT4, PRMT6) and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX or similar transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Cell culture medium and plates.
-
Phosphate-buffered saline (PBS).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-PRMT4, anti-PRMT6, anti-H3R2me2a, anti-GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding: Plate cells in 6-well plates to achieve 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 5 minutes at room temperature.
-
Add the 200 µL siRNA-lipid complex to each well.
-
Incubate cells for 48-72 hours at 37°C.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is a widely used biomarker for identifying senescent cells.
Materials:
-
Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS).
-
Wash buffer (PBS).
-
Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2).
Procedure:
-
Cell Culture: Grow cells in 6-well plates.
-
Fixation:
-
Wash cells once with PBS.
-
Fix cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Staining:
-
Add the staining solution to each well.
-
Incubate the plates at 37°C in a dry incubator (no CO2) for 12-24 hours. Protect from light.
-
-
Imaging:
-
Observe the cells under a light microscope for the development of a blue color, indicative of senescent cells.
-
Capture images and quantify the percentage of blue-staining cells.
-
Conclusion and Future Directions
The cross-validation of this compound's effects with genetic models of PRMT4 and PRMT6 deficiency provides a powerful approach to confirm the on-target activity of this chemical probe. While current literature suggests a good correlation, particularly in the context of histone methylation, the lack of direct comparative studies highlights a critical gap in the field. Future research should focus on performing side-by-side comparisons of this compound and genetic perturbations in various cellular contexts to more definitively dissect the specific roles of PRMT4 and PRMT6 and to further validate this compound as a tool for studying their function and as a potential therapeutic agent. Such studies will be invaluable for the drug development community in advancing our understanding of this important class of enzymes.
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Potent PRMT4/6 Inhibitor MS049 and its Inactive Control MS049N
In the landscape of epigenetic research, the development of specific chemical probes is paramount to dissecting the intricate roles of individual enzymes. MS049 has emerged as a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and PRMT6, offering a valuable tool for investigating the biological functions of these enzymes.[1][2][3][4] To ensure rigorous and reliable experimental outcomes, this compound is accompanied by its structurally similar but functionally inactive negative control, MS049N.[1] This guide provides a comprehensive comparative analysis of this compound and MS049N, presenting key experimental data, detailed protocols, and visual representations of the underlying signaling pathways.
Unveiling the Potency and Selectivity of this compound
This compound was identified through structure-activity relationship (SAR) studies as a powerful, cell-active inhibitor of PRMT4 and PRMT6.[1] In contrast, MS049N was specifically designed to serve as a negative control, being inactive in both biochemical and cellular assays.[1] The key distinction lies in their activity, which is quantitatively demonstrated in the following tables.
Table 1: In Vitro Enzymatic Activity of this compound and MS049N
| Compound | Target | IC50 (nM) |
| This compound | PRMT4 | 34 |
| PRMT6 | 43 | |
| MS049N | PRMT4 | Inactive |
| PRMT6 | Inactive |
Data sourced from multiple studies.[2][3][5]
Table 2: Cellular Activity of this compound in HEK293 Cells
| Cellular Marker | IC50 (µM) |
| H3R2me2a | 0.97 |
| Med12-Rme2a | 1.4 |
Data reflects the concentration-dependent reduction of methylation marks in cells treated with this compound.[2]
Table 3: Selectivity Profile of this compound against other PRMTs
| PRMT Isoform | Activity |
| PRMT1 | >300-fold selectivity |
| PRMT3 | >300-fold selectivity |
| PRMT5 | No inhibition |
| PRMT7 | No inhibition |
| PRMT8 | >30-fold selectivity |
This compound demonstrates high selectivity for PRMT4 and PRMT6 over other protein arginine methyltransferases.[3][5]
Mechanism of Action: A Non-Competitive Inhibition
Mechanism of action studies have revealed that this compound acts as a non-competitive inhibitor with respect to both the S-adenosylmethionine (SAM) cofactor and the peptide substrate.[1] This suggests that this compound does not bind to the active site of SAM or the substrate-binding pocket, but rather to an allosteric site on the enzyme.
Caption: Mechanism of this compound inhibition of PRMT4/6.
The PRMT4 and PRMT6 Signaling Axis
Both PRMT4 (also known as CARM1) and PRMT6 are crucial regulators of gene transcription. They methylate arginine residues on histone and non-histone proteins, influencing chromatin structure and the recruitment of transcriptional machinery.[2] PRMT4 is known to methylate histones H3 and H4, as well as coactivators like p160 and CBP/p300.[2] PRMT6, an oncogene, can repress tumor suppressor pathways involving p53, p21, and p16.[2]
Caption: Simplified signaling pathways of PRMT4 and PRMT6.
Experimental Protocols
To facilitate the replication and validation of findings, this section outlines the fundamental experimental protocols for assessing the activity of this compound and MS049N.
In Vitro PRMT Inhibition Assay (IC50 Determination)
This assay quantifies the enzymatic activity of PRMTs in the presence of varying concentrations of the inhibitor.
-
Reaction Setup: Prepare a reaction mixture containing the respective PRMT enzyme (PRMT4 or PRMT6), a methyl-donating cofactor (S-adenosyl-L-[methyl-³H]methionine), and a histone substrate (e.g., Histone H3).
-
Inhibitor Addition: Add serial dilutions of this compound or MS049N to the reaction mixture. A DMSO control should be included.
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 1 hour) to allow for the methylation reaction to proceed.
-
Detection: Stop the reaction and spot the mixture onto filter paper. Wash the filter paper to remove unincorporated [³H]SAM. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. glpbio.com [glpbio.com]
Validating the Inhibition of Med12me2a by MS049: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MS049, a potent inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), and its role in regulating the methylation of Mediator Complex Subunit 12 (Med12). This guide includes supporting experimental data for this compound and compares its performance with alternative inhibitors.
This compound is a well-characterized chemical probe that serves as a dual inhibitor of PRMT4 and PRMT6.[1] The inhibition of PRMT4 by this compound leads to a reduction in the asymmetric dimethylation of its substrates, including Med12, a key component of the Mediator complex involved in transcriptional regulation. This guide will delve into the experimental validation of this inhibition, offering a comparative analysis with other known PRMT4 inhibitors, MS023 and TP-064.
Performance Comparison of PRMT4 Inhibitors
The following table summarizes the quantitative data for this compound and its alternatives, highlighting their potency and cellular efficacy in inhibiting PRMT4 and its downstream target, Med12.
| Inhibitor | Target(s) | Biochemical IC50 (PRMT4) | Cellular IC50 (Med12me2a) | Negative Control Available |
| This compound | PRMT4, PRMT6 | 34 nM | 1.4 µM | Yes (MS049N) |
| MS023 | Type I PRMTs (including PRMT1, 3, 4, 6, 8) | 83 nM | Not specifically reported, but reduces global asymmetric dimethylation | Yes (MS094)[2] |
| TP-064 | PRMT4 | <10 nM | 43 nM[1] | Yes (TP-064N)[1] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the signaling pathway leading to Med12 methylation and its inhibition by this compound.
Caption: Mechanism of this compound-mediated inhibition of Med12 methylation.
Experimental Workflow
The diagram below outlines the general workflow for validating the inhibition of Med12me2a.
Caption: Cellular assay workflow for Med12me2a validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
In Vitro PRMT4 Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of PRMT4 and its inhibition by compounds like this compound.
Materials:
-
Recombinant human PRMT4 enzyme
-
Histone H3 peptide (substrate)
-
S-[methyl-³H]-adenosyl-L-methionine (radiolabeled methyl donor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)
-
Inhibitor compounds (this compound, MS023, TP-064) dissolved in DMSO
-
Phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PRMT4 enzyme, and the histone H3 peptide substrate.
-
Add varying concentrations of the inhibitor (or DMSO as a vehicle control) to the reaction mixture and incubate for 15-30 minutes at 30°C.
-
Initiate the methylation reaction by adding S-[methyl-³H]-adenosyl-L-methionine.
-
Incubate the reaction for 1 hour at 30°C.
-
Spot the reaction mixture onto phosphocellulose filter paper to capture the radiolabeled peptide substrate.
-
Wash the filter paper extensively with a suitable buffer (e.g., 75 mM phosphoric acid) to remove unincorporated radiolabeled SAM.
-
Place the dried filter paper into a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Assay for Med12me2a Inhibition (Western Blot)
This assay determines the effect of inhibitors on the levels of asymmetrically dimethylated Med12 within a cellular context.
Materials:
-
Human cell line (e.g., HEK293)
-
Cell culture medium and supplements
-
Inhibitor compounds (this compound, MS023, TP-064) and their respective negative controls
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Med12me2a, anti-total Med12, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the inhibitor or the negative control for a specified period (e.g., 24-72 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Med12me2a overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total Med12 and a loading control.
-
Quantify the band intensities to determine the relative levels of Med12me2a and calculate the cellular IC50 value.
References
Independent Validation of MS049's Selectivity for PRMT4 and PRMT6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual protein arginine methyltransferase (PRMT) 4 and PRMT6 inhibitor, MS049, with other relevant PRMT inhibitors. The focus is on the independent validation of its selectivity, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a potent, cell-active chemical probe designed as a dual inhibitor of PRMT4 (also known as CARM1) and PRMT6.[1] Well-characterized and selective inhibitors are crucial tools for dissecting the specific biological roles of individual enzymes within a protein family. Given the overlapping substrate specificity among PRMTs, establishing the selectivity profile of an inhibitor like this compound is critical for accurately interpreting experimental results.[1] This guide summarizes the publicly available data validating this compound's selectivity for PRMT4 and PRMT6 over other methyltransferases and cellular targets.
Data Presentation: Quantitative Comparison
The selectivity of this compound has been rigorously assessed through biochemical and cellular assays. The following tables summarize its inhibitory activity against a panel of PRMT enzymes and compare it to other known PRMT inhibitors.
Table 1: Biochemical Selectivity Profile of this compound Against a Panel of PRMTs
This table presents the half-maximal inhibitory concentration (IC50) values of this compound against various PRMT family members. Lower IC50 values indicate higher potency.
| Target Enzyme | Type | This compound IC50 (nM) | Selectivity Fold (vs. PRMT4/6 avg.) |
| PRMT4 | I | 34[2][3] | - |
| PRMT6 | I | 43[4][2][3] | - |
| PRMT1 | I | >13,000[2] | >337-fold |
| PRMT3 | I | >22,000[2] | >564-fold |
| PRMT8 | I | 1,600[2] | ~41-fold |
| PRMT5 | II | No inhibition observed[2][5] | Highly Selective |
| PRMT7 | III | No inhibition observed[1][2][5] | Highly Selective |
Selectivity fold is calculated using the average IC50 of PRMT4 and PRMT6 (~38.5 nM).
Table 2: Cellular Activity of this compound
This table shows the potency of this compound in inhibiting its target methylation marks within a cellular context.
| Cellular Target/Marker | Cell Line | This compound Cellular IC50 (µM) |
| Med12-Rme2a (PRMT4-mediated) | HEK293 | 1.4[4][6] |
| H3R2me2a (PRMT6-mediated) | HEK293 | 0.97[4][2][3] |
Table 3: Comparison of this compound with Other PRMT Inhibitors
This table provides a comparative overview of this compound and other commonly used PRMT inhibitors, highlighting their primary targets and selectivity.
| Inhibitor | Primary Target(s) | Type | Comments |
| This compound | PRMT4, PRMT6 | Dual Type I | Potent and selective dual inhibitor.[1] |
| MS023 | PRMT1, PRMT3, PRMT4, PRMT6, PRMT8 | Pan-Type I | Potent but broad-spectrum Type I inhibitor.[7][8] |
| AMI-1 | PRMT1, PRMT3, PRMT4, PRMT5, PRMT6 | Pan-PRMT | The first-discovered PRMT inhibitor with broad activity across types.[7] |
| SGC6870 | PRMT6 | Type I | A highly selective, first-in-class allosteric inhibitor of PRMT6.[9][10] |
| EPZ015666 (GSK3235025) | PRMT5 | Type II | Potent and selective inhibitor of PRMT5.[11][12] |
| SGC707 | PRMT3 | Type I | A potent and highly selective inhibitor of PRMT3.[13] |
Experimental Protocols
The data presented above were generated using established biochemical and cellular assays. Below are detailed methodologies representative of those used for inhibitor validation.
Biochemical IC50 Determination via Radiometric Filter-Binding Assay
This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate peptide by a specific PRMT enzyme.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM NaCl, 1 mM DTT).
-
Inhibitor Dilution: Create a serial dilution of this compound (or other inhibitors) in DMSO, typically ranging from 100 µM to 1 nM.
-
Enzyme and Substrate Preparation: In a 96-well plate, add the reaction buffer, the specific recombinant PRMT enzyme (e.g., PRMT4 or PRMT6), and its corresponding biotinylated peptide substrate (e.g., histone H3 or H4 peptides).
-
Inhibitor Addition: Add the diluted inhibitor to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Start the methylation reaction by adding the cofactor mixture, containing unlabeled ("cold") SAM and radiolabeled [³H]-SAM. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a strong acid, such as trichloroacetic acid (TCA).
-
Capture of Substrate: Transfer the quenched reaction mixture to a streptavidin-coated filter plate. The biotinylated substrate, now potentially radiolabeled, will bind to the filter.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [³H]-SAM.
-
Scintillation Counting: Add a scintillation cocktail to the wells and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the measured counts per minute (CPM) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.
Cellular Target Engagement via In-Cell Western Blot
This assay quantifies the level of a specific arginine methylation mark in cells following inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HEK293) in a 96-well plate and allow them to adhere overnight.[4] Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24-72 hours).[4][6]
-
Cell Lysis and Fixation: Remove the media and simultaneously lyse and fix the cells using a solution containing formaldehyde and a mild detergent.
-
Permeabilization: Wash the cells with a buffer (e.g., PBS with Tween-20) and then permeabilize them to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1-2 hours.
-
Primary Antibody Incubation: Incubate the cells overnight at 4°C with a primary antibody specific to the methylation mark of interest (e.g., anti-H3R2me2a) and a normalization antibody (e.g., anti-total Histone H3 or a housekeeping protein).
-
Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature, protected from light.
-
Imaging and Quantification: Wash the cells again and scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Data Analysis: Quantify the fluorescence intensity for the target methylation mark and the normalization protein. Normalize the target signal to the loading control signal. Plot the normalized signal against the inhibitor concentration to calculate the cellular IC50.
Mandatory Visualization
The following diagrams illustrate the classification of the PRMT family and the experimental workflow for assessing inhibitor selectivity.
Caption: PRMT family classification and the validated selectivity of this compound.
Caption: Workflow for validating the selectivity and potency of a PRMT inhibitor.
Conclusion
The available data robustly demonstrate that this compound is a potent dual inhibitor of PRMT4 and PRMT6.[1] Critically, it exhibits excellent selectivity against other PRMTs, particularly other Type I members like PRMT1 and PRMT3, and shows no activity against Type II or Type III PRMTs.[2][5] Furthermore, it has been shown to be selective over a wide range of other epigenetic and non-epigenetic targets.[1] This high degree of selectivity, validated in both biochemical and cellular assays, establishes this compound as a reliable chemical probe for investigating the specific biological functions of PRMT4 and PRMT6 in health and disease. For rigorous studies, the use of its inactive enantiomer, MS049N, as a negative control is also recommended.[1]
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | PRMT4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Small Molecule Inhibitors of Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
